3-(Chloromethyl)oxetane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUPFCIDWQWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619740 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87498-55-3 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rising Star in Bioisosteric Replacement and Scaffolding: A Technical Guide to 3-(Chloromethyl)oxetane
Introduction: Beyond the Flatland of Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The demand for molecules with improved physicochemical properties, enhanced metabolic stability, and superior intellectual property positioning has catalyzed the adoption of sp³-rich, three-dimensional motifs. Among these, the oxetane ring has emerged as a uniquely powerful building block. This guide provides an in-depth technical overview of 3-(Chloromethyl)oxetane, a versatile reagent that marries the advantageous properties of the strained oxetane core with the synthetic utility of a reactive chloromethyl handle. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation pharmaceuticals.
Core Physicochemical and Structural Characteristics
This compound is a liquid at room temperature, distinguished by its strained four-membered ether ring.[1] This ring strain, while a source of reactivity under specific conditions, is counterbalanced by the stability of the C-O and C-C bonds in many synthetic transformations. The presence of the electronegative oxygen atom imparts polarity, often improving the aqueous solubility of parent molecules—a critical parameter in drug design.[2]
Molecular and Physical Data
The fundamental properties of this compound are summarized below, providing a baseline for its application in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 87498-55-3 | [3][4] |
| Molecular Formula | C₄H₇ClO | [3] |
| Molecular Weight | 106.55 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | ClCC1COC1 | [4] |
| Appearance | Liquid | [1] |
| Boiling Point | ~136.4 °C at 760 mmHg | [3][5] |
| Density | ~1.128 g/cm³ | [3] |
| Refractive Index | ~1.442 | [3] |
| Flash Point | ~41.9 °C | [3] |
Structural Representation
The three-dimensional, non-planar structure of this compound is a key attribute, offering a vector for scaffold growth outside the plane of a parent molecule.
Caption: Molecular structure of this compound.
Spectroscopic Signature
Characterization of reaction progress and final product purity relies on a clear understanding of the molecule's spectroscopic properties.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Protons on the oxetane ring (CH₂) are expected around 4.5-4.8 ppm as triplets. The methine proton (CH) adjacent to the chloromethyl group would appear further upfield, coupled to the surrounding protons. The chloromethyl protons (CH₂Cl) are expected as a doublet around 3.7-3.9 ppm. |
| ¹³C NMR | The carbon atoms of the oxetane ring adjacent to the oxygen (CH₂) will resonate downfield (~75-80 ppm). The methine carbon (CH) will be in the mid-range, while the chloromethyl carbon (CH₂Cl) will appear around 45-50 ppm. |
| IR Spectroscopy | Key absorbances include the characteristic C-O-C stretching of the ether within the 1150-1050 cm⁻¹ range and the C-Cl stretching vibration, typically found between 800-600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 106. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be definitive. |
Synthesis and Purification: A Practical Approach
While several synthetic routes exist, a common and reliable method for preparing 3-substituted oxetanes is the Corey-Chaykovsky reaction, which involves the reaction of a carbonyl compound with a sulfur ylide. For this compound, a logical precursor is epichlorohydrin, which can be rearranged to 3-chloro-2-oxopropanal, followed by cyclization. However, a more direct and industrially relevant approach often involves the cyclization of a suitable halo-alcohol.
Illustrative Synthesis Protocol: Cyclization of a Dihalopropanol
This protocol is based on established principles of intramolecular Williamson ether synthesis. The causality rests on the deprotonation of a hydroxyl group by a strong base, creating a nucleophilic alkoxide that subsequently displaces a primary halide on the same molecule to form the strained four-membered ring.
Step 1: Preparation of the Precursor
-
Begin with a commercially available precursor such as 1,3-dichloro-2-propanol.
Step 2: Intramolecular Cyclization
-
To a stirred solution of 1,3-dichloro-2-propanol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) at 0 °C, slowly add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil).
-
Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The low temperature controls the exothermic reaction.
-
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Causality: The extended reaction time at ambient temperature allows the intramolecular Sₙ2 reaction to proceed to completion, forming the oxetane ring.
-
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
Step 3: Workup and Purification
-
Carefully quench the reaction by the slow addition of water at 0 °C to destroy any remaining NaH.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield pure this compound.
-
Causality: Distillation is an effective method for purifying volatile liquid products from non-volatile impurities and residual solvent.
-
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in its predictable and orthogonal reactivity. The primary chloride is a proficient electrophile for Sₙ2 reactions, while the oxetane ring is generally stable to nucleophiles and bases but can be opened under acidic or Lewis acidic conditions.
Nucleophilic Substitution at the Chloromethyl Group
This is the most common application, allowing for the introduction of the oxetane moiety into a target molecule. A wide range of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the chloride.
Caption: Workflow for Sₙ2 reaction with this compound.
This strategy is frequently employed in drug discovery to append the oxetane ring as a bioisosteric replacement for less favorable groups. For instance, replacing a gem-dimethyl group with an oxetane can decrease lipophilicity and improve solubility without a significant steric penalty, while substituting a carbonyl group can enhance metabolic stability.[2][6]
Ring-Opening Reactions
While often avoided to maintain the core scaffold, acid-catalyzed ring-opening provides a pathway to functionalized 1,3-diols. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons.
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated chemical fume hood.
-
Hazard Identification: It is harmful if swallowed (H302).[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapor.
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials like strong oxidizing agents and strong acids.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) before use.[7]
Conclusion
This compound is more than just a simple building block; it is a strategic tool for molecular design. Its unique combination of a polar, three-dimensional oxetane core and a versatile chloromethyl handle provides medicinal chemists with a reliable method to optimize lead compounds, enhance physicochemical properties, and navigate complex patent landscapes. As the principles of "escape from flatland" continue to guide modern drug discovery, the utility and application of this compound are poised for significant growth.
References
Navigating the Chemistry of Chloromethylated Oxetanes: A Technical Guide for Researchers
The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in modern medicinal and materials chemistry. Its unique conformational properties, ability to modulate physicochemical characteristics, and utility as a versatile synthetic intermediate have established it as a valuable building block. This guide provides an in-depth technical exploration of chloromethyl-substituted oxetanes, focusing on two key derivatives that are often the subject of scientific inquiry: 3-(Chloromethyl)oxetane and 3,3-Bis(chloromethyl)oxetane.
A point of initial clarification is essential. The term "this compound" can be ambiguous. Scientific literature and commercial catalogs predominantly feature the disubstituted derivative, 3,3-Bis(chloromethyl)oxetane . However, the monosubstituted analog, This compound , is also a distinct chemical entity. This guide will address both compounds, providing a clear delineation of their respective properties and applications to empower researchers in their synthetic and drug discovery endeavors.
The Disubstituted Workhorse: 3,3-Bis(chloromethyl)oxetane
This compound is a widely recognized and utilized building block, primarily owing to its role as a monomer in the production of the high-performance thermoplastic, Penton.[1][2][3] Beyond its industrial significance, its bifunctional nature makes it an attractive starting material for a variety of chemical transformations.
Chemical Identity and Properties
A comprehensive summary of the key identifiers and physicochemical properties of 3,3-Bis(chloromethyl)oxetane is presented below.
| Property | Value | Source(s) |
| CAS Number | 78-71-7 | [1][3] |
| Molecular Formula | C5H8Cl2O | [1][3] |
| Molecular Weight | 155.02 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 18.7 °C (66 °F) | [1][3] |
| Boiling Point | 198 °C (lit.) | [3] |
| Density | 1.29 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.486 (lit.) | [3] |
Synthesis of 3,3-Bis(chloromethyl)oxetane
The synthesis of 3,3-Bis(chloromethyl)oxetane is well-established and typically proceeds via the intramolecular cyclization of a suitably substituted propanol derivative. One common precursor is pentaerythritol trichlorohydrin, which undergoes cyclization in the presence of a base, such as sodium hydroxide.[4]
An alternative and illustrative synthetic protocol involves the base-mediated cyclization of 3-chloro-2,2-bis(chloromethyl)propan-1-ol.
Figure 1: Synthesis of 3,3-Bis(chloromethyl)oxetane.
Experimental Protocol: Synthesis from 3-chloro-2,2-bis(chloromethyl)propan-1-ol [3]
-
Reaction Setup: To a solution of 3-chloro-2,2-bis(chloromethyl)propan-1-ol (1.0 g, 5.22 mmol) in ethanol (2 mL), add potassium hydroxide (0.345 g, 85% purity, 5.22 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours. The causality for refluxing is to provide the necessary activation energy for the intramolecular nucleophilic substitution to proceed at a reasonable rate.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL). The purpose of adding ethyl acetate is to precipitate the inorganic salt (KCl) formed during the reaction while keeping the organic product in solution.
-
Purification: Filter the mixture to remove the solid potassium chloride. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.[2]
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR to confirm its structure. The reported ¹H NMR spectrum in CDCl₃ shows signals at δ 4.47 (s, 4H) and 3.95 (s, 4H).[3]
Applications in Research and Development
The two chloromethyl arms of 3,3-Bis(chloromethyl)oxetane serve as reactive handles for nucleophilic substitution reactions, opening avenues for the synthesis of a diverse array of derivatives.
-
Energetic Materials: It is a key intermediate in the synthesis of poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer investigated for its potential use as a propellant binder in rocket fuel.[4] The dichloro starting material is converted to the corresponding diazide via reaction with sodium azide.
-
Monomer Synthesis: As previously mentioned, it is the monomer for the commercial polymer Penton. It can also be functionalized to create other novel monomers. For example, reaction with alcohols can yield bis(alkoxymethyl)oxetanes.
-
Medicinal Chemistry: The oxetane core is a desirable scaffold in drug discovery. 3,3-Disubstituted oxetanes can act as mimics for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. The chloromethyl groups can be displaced by various nucleophiles to introduce pharmacologically relevant functionalities.
Safety and Handling
3,3-Bis(chloromethyl)oxetane is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazards: It is considered toxic if ingested or inhaled.[2][3] It can cause irritation to the eyes, skin, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon).[3]
The Monosubstituted Analog: this compound
While less documented than its disubstituted counterpart, this compound is a valuable building block in its own right, offering a single point for chemical modification on the oxetane ring.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 87498-55-3 | [5] |
| Molecular Formula | C4H7ClO | [5] |
| Molecular Weight | 106.55 g/mol | [5] |
Detailed experimental data on the physical properties of this compound are not as readily available in the public domain, necessitating experimental determination for specific applications.
Synthesis of this compound
The synthesis of this compound is not as commonly described as that of the bis-substituted version. However, general methods for the synthesis of 3-substituted oxetanes can be adapted. A plausible synthetic route is the cyclization of a suitable diol precursor where one of the hydroxyl groups is primary and the other is secondary, with a leaving group on the methyl substituent.
Figure 2: Conceptual synthetic pathway to this compound.
Given the lack of a standardized, published protocol in the readily accessible literature, researchers may need to develop a synthetic route based on established methodologies for oxetane formation.
Applications in Research and Development
The primary utility of this compound in a research setting is as a precursor for introducing the 3-oxetanylmethyl moiety into a target molecule.
-
Drug Discovery: The incorporation of a 3-substituted oxetane can significantly impact the pharmacological profile of a lead compound. It can enhance solubility, reduce lipophilicity, and improve metabolic stability. The chloromethyl group allows for the attachment of this valuable scaffold to amines, phenols, thiols, and other nucleophilic groups within a drug candidate.
-
Building Block Synthesis: It can be used to synthesize a variety of other 3-substituted oxetane building blocks. For example, displacement of the chloride with other functional groups can provide access to a library of compounds for screening and further chemical elaboration.
Safety and Handling
As a chlorinated organic compound, this compound should be handled with care.
-
Hazards: While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous chemical. Assume it is an irritant and potentially toxic.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Both 3,3-Bis(chloromethyl)oxetane and this compound are valuable reagents for chemical synthesis, each offering distinct advantages. The former provides a platform for creating C2-symmetric or difunctionalized molecules, while the latter is an excellent tool for introducing a single 3-oxetanylmethyl group. A thorough understanding of their synthesis, reactivity, and handling is crucial for leveraging their full potential in the design and creation of novel molecules for a wide range of applications, from advanced materials to next-generation therapeutics.
References
Spectroscopic Data for 3-(Chloromethyl)oxetane: A Search for Foundational Characterization Data
An extensive search of publicly accessible scientific databases and literature has revealed a significant scarcity of experimental spectroscopic data (NMR, IR, MS) for the compound 3-(Chloromethyl)oxetane (CAS 87498-55-3). While information is readily available for the structurally related and more commonly cited compound, 3,3-Bis(chloromethyl)oxetane, this data is not applicable due to significant differences in molecular structure and symmetry.
This guide will outline the current state of available information, detail the challenges in sourcing primary spectroscopic data for this compound, and present a conceptual framework for the acquisition and interpretation of such data, should it become available.
Introduction: The Elusive Spectroscopic Signature of a Key Building Block
This compound is a valuable heterocyclic compound, sought after in medicinal chemistry and materials science as a versatile building block. The four-membered oxetane ring imparts unique conformational constraints and physicochemical properties, while the chloromethyl group provides a reactive handle for further synthetic transformations. Accurate and comprehensive spectroscopic data is the cornerstone of chemical research and development, enabling researchers to:
-
Confirm molecular structure and purity: Unambiguous assignment of NMR, IR, and MS data is essential to verify the identity of a synthesized compound.
-
Ensure reaction monitoring and quality control: Spectroscopic techniques are vital for tracking the progress of reactions and ensuring the quality of the final product.
-
Predict chemical reactivity and properties: A thorough understanding of a molecule's spectroscopic signature provides insights into its electronic and structural features, which in turn dictate its behavior in chemical systems.
Despite its importance, a comprehensive public repository of its spectroscopic data appears to be unavailable at this time. Searches for synthesis and characterization reports that would typically include this data have been unsuccessful in yielding the primary spectra or peak lists necessary for a detailed technical guide.
Conceptual Workflow for Spectroscopic Analysis
For a novel or uncharacterized compound like this compound, the process of acquiring and interpreting the necessary spectroscopic data would follow a rigorous, multi-technique approach. This self-validating system ensures the highest degree of confidence in the final structural assignment.
Caption: Conceptual workflow for the synthesis, analysis, and structural confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Experimental Protocol: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Advanced 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning proton and carbon signals.
-
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. We would anticipate distinct signals for the chloromethyl protons (-CH₂Cl), the methine proton at the 3-position (-CH-), and the two sets of non-equivalent methylene protons of the oxetane ring (-OCH₂-). The splitting patterns (multiplicities) would be intricate, likely requiring 2D NMR for full interpretation.
-
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule: the chloromethyl carbon, the methine carbon at C3, and the two methylene carbons of the oxetane ring at C2 and C4. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Experimental Protocol: An IR spectrum would be obtained using either a neat liquid sample (if the compound is a liquid at room temperature) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. An Attenuated Total Reflectance (ATR) accessory is a common modern alternative.
-
Anticipated Key Absorptions:
-
C-H stretching: Aliphatic C-H stretches would be expected in the 2850-3000 cm⁻¹ region.
-
C-O stretching (ether): A strong, characteristic absorption for the cyclic ether (oxetane ring) would be expected in the 1000-1250 cm⁻¹ region.
-
C-Cl stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Experimental Protocol: The sample would be introduced into a mass spectrometer and ionized, typically using Electron Ionization (EI) for small molecules. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured.
-
Expected Observations:
-
Molecular Ion (M⁺): The molecular weight of this compound is 106.55 g/mol . A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we would expect to see two peaks for the molecular ion: one at m/z 106 (for C₄H₇³⁵ClO) and another at m/z 108 (for C₄H₇³⁷ClO), with a relative intensity ratio of approximately 3:1.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl radical, or cleavage of the oxetane ring.
-
Conclusion and Path Forward
While a detailed technical guide with experimental data for this compound cannot be provided at this time due to the lack of available public data, the conceptual framework outlined above describes the standard, rigorous process by which such data would be acquired and analyzed. For researchers, scientists, and drug development professionals requiring this information, the current situation necessitates either in-house synthesis and characterization or collaboration with a synthetic chemistry group to obtain and analyze the compound. The absence of this foundational data in the public domain highlights a gap in the chemical literature and presents an opportunity for future research to fully characterize this important synthetic building block.
The Architect's Molecule: A Senior Application Scientist's Guide to the Precursors for 3-(Chloromethyl)oxetane Synthesis
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in modern medicinal chemistry. Its unique physicochemical properties—acting as a polar, metabolically stable, and non-planar bioisostere for commonly used groups like gem-dimethyl and carbonyls—have propelled its integration into a multitude of drug discovery programs.[1][2] Among the diverse array of functionalized oxetanes, 3-(chloromethyl)oxetane stands out as a pivotal building block, offering a reactive handle for the introduction of the oxetane scaffold into more complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of precursors and the underlying chemical principles that govern these transformations. We will delve into the most prevalent and practical synthetic strategies, offering field-proven insights and detailed protocols to empower the seamless incorporation of this valuable synthon into your research endeavors.
The Strategic Importance of the Oxetane Moiety in Drug Discovery
The utility of the oxetane ring in drug design stems from its distinct three-dimensional structure and electronic properties. The inherent ring strain of approximately 25.5 kcal/mol, while less than that of an epoxide, renders the oxetane ring a potent hydrogen bond acceptor.[3] This property can significantly enhance aqueous solubility and modulate the pharmacokinetic profile of a drug candidate. Furthermore, the puckered conformation of the oxetane ring introduces a desirable three-dimensional character to otherwise flat molecules, which can lead to improved binding affinity and selectivity for biological targets.[4][5] The substitution pattern on the oxetane ring can be tailored to fine-tune these properties, and the 3-(chloromethyl) substituent provides a versatile anchor for further chemical elaboration.
Primary Synthetic Pathways to this compound
The synthesis of this compound is most commonly achieved through the functionalization of a pre-formed oxetane ring, typically derived from readily available starting materials. The two most prominent and industrially scalable precursors are epichlorohydrin and derivatives of pentaerythritol . This guide will focus on the synthetic strategies originating from these key starting materials.
The Epichlorohydrin Route: A Versatile and Scalable Approach
Epichlorohydrin is an inexpensive and highly versatile C3 building block that serves as an excellent starting point for the synthesis of 3-substituted oxetanes. The general strategy involves the initial formation of oxetane-3-methanol, which is subsequently chlorinated to yield the desired this compound.
The conversion of epichlorohydrin to oxetane-3-methanol proceeds via a two-step sequence involving an initial ring-opening of the epoxide followed by an intramolecular Williamson etherification to form the oxetane ring.
Reaction Pathway from Epichlorohydrin to Oxetane-3-methanol
References
The Strategic Reactivity of the Chloromethyl Group in 3-(Chloromethyl)oxetane: A Technical Guide for Synthetic Advancement
Abstract
The oxetane motif has emerged as a cornerstone in modern medicinal chemistry and materials science, prized for its ability to impart favorable physicochemical properties.[1][2][3][4][5] Among the diverse array of oxetane-containing building blocks, 3-(chloromethyl)oxetane stands out as a particularly versatile intermediate. The reactivity of its primary chloromethyl group, a classical site for nucleophilic substitution, is subtly modulated by the presence of the strained four-membered ether ring. This guide provides an in-depth exploration of the reactivity profile of this compound, offering a technical resource for researchers, scientists, and drug development professionals to harness its synthetic potential. We will delve into the mechanistic nuances of its reactions, provide actionable experimental protocols, and present a framework for predicting and controlling its chemical behavior.
Introduction: The Oxetane Advantage and the Role of the Chloromethyl Handle
The incorporation of an oxetane ring into a molecule can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2][4][5] The compact, polar, and three-dimensional nature of the oxetane moiety makes it an attractive surrogate for gem-dimethyl and carbonyl groups.[4][5][6] this compound provides a strategic entry point for introducing this valuable scaffold. The chloromethyl group serves as a reactive "handle," allowing for the facile installation of a wide range of functional groups through well-established nucleophilic substitution chemistry. Understanding the factors that govern the reactivity of this handle is paramount for its effective utilization in multi-step syntheses.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step sequence, often starting from commercially available precursors. A common strategy involves the base-catalyzed cyclization of a suitably substituted 1,3-diol derivative.[7]
A plausible synthetic route is outlined below:
Figure 1: A representative synthetic pathway to this compound.
The hydroboration-oxidation of 3-chloro-2-(chloromethyl)-1-propene affords the corresponding 1,3-diol, which upon treatment with a base, undergoes an intramolecular Williamson ether synthesis to yield the desired this compound.[7]
Core Reactivity: The Chloromethyl Group as an Electrophilic Site
The primary chloride of this compound is the focal point of its reactivity, readily participating in bimolecular nucleophilic substitution (SN2) reactions.[8][9] The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.
Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity
A wide array of nucleophiles can displace the chloride ion, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of nucleophile, solvent, and temperature are critical parameters for achieving high yields and selectivity.
| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Reaction Conditions |
| Oxygen | Sodium methoxide (NaOMe) | Methoxy ether | Methanol, reflux |
| Sodium phenoxide (NaOPh) | Aryl ether | DMF, 80 °C | |
| Nitrogen | Sodium azide (NaN3) | Azide | DMF, 60 °C |
| Piperidine | Tertiary amine | Acetonitrile, reflux | |
| Sulfur | Sodium thiophenolate (NaSPh) | Thioether | Ethanol, reflux |
| Carbon | Sodium cyanide (NaCN) | Nitrile | DMSO, 90 °C |
| Diethyl malonate anion | Alkylated malonate | THF, reflux |
Table 1: Representative Nucleophilic Substitution Reactions of this compound.
The neopentyl-like steric hindrance around the electrophilic carbon can influence the rate of SN2 reactions.[10] However, the reactivity is generally sufficient for a broad range of synthetic transformations.
Experimental Protocol: Synthesis of 3-(Azidomethyl)oxetane
This protocol details a representative SN2 reaction to introduce an azide functionality, a versatile precursor for amines and triazoles.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Figure 2: Experimental workflow for the synthesis of 3-(azidomethyl)oxetane.
Competing Pathways: The Potential for Oxetane Ring-Opening
While the chloromethyl group is the primary site of reactivity under most nucleophilic substitution conditions, the strained oxetane ring can undergo ring-opening, particularly in the presence of strong acids or certain Lewis acids.[11][12][13] This reactivity is a critical consideration when designing synthetic routes involving this compound.
Figure 3: Competing reaction pathways for this compound.
The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors.[12] Under acidic conditions, protonation of the ether oxygen activates the ring towards nucleophilic attack. The attack can occur at either of the ring carbons adjacent to the oxygen.
Conclusion: A Versatile Building Block for Innovation
This compound is a valuable synthetic intermediate that provides a reliable means of introducing the beneficial oxetane moiety. The reactivity of its chloromethyl group is dominated by SN2 displacement reactions with a wide range of nucleophiles. By understanding the reaction conditions that favor this pathway and being mindful of the potential for acid-catalyzed ring-opening, chemists can effectively leverage this building block in the synthesis of novel therapeutics and advanced materials. The insights and protocols provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the pace of discovery and innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes [authors.library.caltech.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ring Strain and Stability of 3-(Chloromethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Section 1: Deconstructing Ring Strain in the Oxetane Core
The concept of ring strain, first articulated by Adolf von Baeyer, describes the inherent instability in cyclic molecules due to deviations from ideal bond angles, eclipsing interactions (torsional strain), and transannular interactions (steric strain)[1]. While often considered a liability, the controlled release of this stored potential energy is a powerful tool in chemical synthesis.
The oxetane ring, a four-membered cyclic ether, possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ/mol), a value comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than the relatively stable tetrahydrofuran (5.6 kcal/mol)[2][3][4]. This strain arises primarily from two factors:
-
Angle Strain: The endocyclic C-O-C and C-C-C bond angles in oxetane are compressed to approximately 90.2° and 84.8°, respectively, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°[3][5]. This forces the bonding orbitals to have a higher p-character, resulting in weaker, more reactive "bent" bonds.
-
Torsional Strain: The near-planar geometry of the oxetane ring forces the hydrogen atoms on adjacent carbon atoms into partially eclipsed conformations, creating repulsive electronic interactions. While oxetane does exhibit a slight "puckering" to alleviate this, the strain remains substantial[2][6].
This inherent strain makes the oxetane ring susceptible to nucleophilic attack and ring-opening reactions, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[3][5]
Comparative Analysis of Cyclic Ethers
To fully appreciate the unique properties of the oxetane ring, a comparison with its three- and five-membered counterparts is instructive.
| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) | Relative Reactivity | Key Features |
| Oxirane (Epoxide) | 3 | ~27.3 | High | Highly susceptible to ring-opening due to extreme angle strain.[3][7] |
| Oxetane | 4 | ~25.5 | Moderate-High | A balance of stability and reactivity; less prone to spontaneous polymerization than epoxides but readily opened under controlled conditions.[3][4] |
| Tetrahydrofuran (THF) | 5 | ~5.6 | Low | A relatively strain-free and stable ring, often used as a solvent.[3][8] |
This table highlights the "Goldilocks" nature of the oxetane ring: sufficiently strained to be a useful reactive handle, yet stable enough to be incorporated as a robust structural motif in complex molecules.
Section 2: The Influence of the 3-(Chloromethyl) Substituent
The introduction of a chloromethyl group at the 3-position of the oxetane ring, creating 3-(chloromethyl)oxetane, introduces several key modifications to the parent structure's reactivity and stability.
Electronic and Steric Effects
The electron-withdrawing nature of the chlorine atom can have a modest impact on the electron density of the oxetane oxygen, slightly reducing its basicity. However, the more significant effect is steric. The 3-substituent can influence the puckering of the ring and can sterically hinder the approach of nucleophiles to the ring carbons.[2]
A Versatile Synthetic Handle
The primary role of the chloromethyl group is to serve as a versatile synthetic handle. The chlorine atom is a good leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the facile introduction of various functional groups, making this compound a valuable building block for creating diverse molecular architectures.
Section 3: Synthesis of this compound and its Derivatives
The synthesis of oxetanes, in general, is a synthetic challenge due to the inherent ring strain.[5] The most common and industrially viable method for producing 3,3-disubstituted oxetanes, including 3,3-bis(chloromethyl)oxetane, is through the intramolecular Williamson ether synthesis.
Experimental Protocol: Synthesis of 3,3-Bis(chloromethyl)oxetane
A common precursor for 3,3-bis(chloromethyl)oxetane is pentaerythritol.[9][10]
Step 1: Chlorination of Pentaerythritol Pentaerythritol is treated with a chlorinating agent, such as thionyl chloride or hydrochloric acid, to produce pentaerythritol trichlorohydrin.
Step 2: Intramolecular Cyclization The resulting trichlorohydrin is then treated with a strong base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis, forming the oxetane ring.[10]
Caption: Synthesis of 3,3-Bis(chloromethyl)oxetane.
Synthesis of this compound Derivatives
The chloromethyl group of 3,3-bis(chloromethyl)oxetane can be further functionalized. For example, reaction with sodium azide can yield 3,3-bis(azidomethyl)oxetane (BAMO), an energetic polymer precursor.[10] Another example is the reaction with 2-methoxyethanol in the presence of sodium metal to produce 3,3-bis(methoxyethoxymethyl)oxetane (BMEMO).[11]
Section 4: Ring-Opening Polymerization: Harnessing the Strain
The significant ring strain of the oxetane ring makes it an excellent monomer for ring-opening polymerization (ROP), particularly cationic ROP.[12][13] This process allows for the creation of polyethers with a wide range of properties and applications.
Mechanism of Cationic Ring-Opening Polymerization
The cationic ROP of oxetanes is typically initiated by a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxetane ring, activating it for nucleophilic attack.[12][14] The polymerization then proceeds via a chain-growth mechanism.
Caption: Mechanism of Cationic Ring-Opening Polymerization of Oxetane.
Computational studies have shown that the polymerization of oxetane proceeds by the oxygen atom of an incoming monomer attacking a carbon atom of the activated oxetane cation.[12] The energy barrier for the initial step is relatively low, allowing the polymerization to proceed readily.[12]
This compound in Polymer Chemistry
This compound and its derivatives are valuable monomers for creating functional polyethers. The chloromethyl group can be retained in the polymer backbone, providing a site for post-polymerization modification, or it can be converted to other functional groups prior to polymerization. For instance, poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] has been synthesized and characterized.[9]
Section 5: The Oxetane Ring in Drug Discovery and Medicinal Chemistry
In recent years, the oxetane motif has gained significant traction in medicinal chemistry as a means to improve the physicochemical properties of drug candidates.[5][15][16]
A Bioisostere for Common Functional Groups
The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups.[15][17] This substitution can lead to several beneficial effects:
-
Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility.[15]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[16][17]
-
Reduced Lipophilicity: The introduction of an oxetane can lower a molecule's lipophilicity (LogD), which can be advantageous for reducing off-target effects.[15]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can decrease the basicity of nearby amine groups, which can be a useful strategy to mitigate issues like hERG channel inhibition.[15]
3-Substituted Oxetanes in Drug Design
Oxetanes substituted at the 3-position are particularly attractive in drug discovery because they are non-chiral when the substituents are identical.[17] The majority of oxetane-containing compounds in drug discovery campaigns feature substitution at the 3-position, likely due to their greater stability and more straightforward synthesis.[16][18]
Section 6: Stability and Reactivity Considerations of the this compound Ring
While the ring strain of this compound is a key driver of its useful reactivity, it also presents challenges in terms of stability. The ring can be susceptible to opening under strongly acidic conditions or at high temperatures.[18][19]
Factors Influencing Stability
The stability of the oxetane ring is influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns because the substituents can sterically hinder the approach of nucleophiles to the ring carbons.[18] However, even 3,3-disubstituted oxetanes can undergo ring-opening, especially if an internal nucleophile is present.[18]
Controlled Ring-Opening Reactions
The propensity of the oxetane ring to undergo cleavage can be harnessed for synthetic purposes. Lewis acid-catalyzed ring-opening reactions of oxetanes with various nucleophiles are well-established methods for creating functionalized acyclic compounds.[3][20]
Conclusion
The this compound ring represents a fascinating and highly useful chemical entity. Its significant ring strain is the source of both its synthetic utility and its potential instability. For researchers in drug discovery and polymer science, a thorough understanding of the delicate balance between these opposing characteristics is crucial. By leveraging the controlled release of this ring strain, chemists can access novel molecular architectures with improved properties. The continued exploration of the synthesis, reactivity, and applications of this compound and its derivatives promises to unlock new opportunities in both materials science and medicine.
References
- 1. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 10. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. homework.study.com [homework.study.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxetanes - Enamine [enamine.net]
- 18. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Chloromethyl)oxetane and 3,3-bis(Chloromethyl)oxetane: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel material properties and therapeutic functions. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to impart desirable physicochemical characteristics, such as improved solubility and metabolic stability, in both polymer science and drug discovery. This technical guide provides an in-depth comparative analysis of two key functionalized oxetanes: 3-(chloromethyl)oxetane and 3,3-bis(chloromethyl)oxetane. We will explore their synthesis, physical and chemical properties, reactivity—with a focus on cationic ring-opening polymerization—and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chloromethyl-Substituted Oxetanes
The inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it a reactive yet stable functional group, readily undergoing ring-opening reactions under specific conditions.[1] The introduction of one or two chloromethyl substituents at the 3-position provides reactive handles for further functionalization and significantly influences the polymerization behavior and properties of the resulting polyethers. 3,3-bis(chloromethyl)oxetane (BCMO) is a well-established monomer for the production of the high-performance thermoplastic, Penton, and serves as a precursor to energetic polymers.[2][3] In contrast, this compound, with its single reactive side group, offers a different set of opportunities for creating functional polymers with tailored properties. This guide will elucidate the key distinctions between these two valuable chemical building blocks.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of both this compound and 3,3-bis(chloromethyl)oxetane involves multi-step processes, typically starting from readily available precursors. The additional chloromethyl group in BCMO imparts a higher molecular weight and density, as well as a higher boiling point compared to its monosubstituted counterpart.
| Property | This compound | 3,3-bis(Chloromethyl)oxetane (BCMO) |
| CAS Number | 87498-55-3 | 78-71-7 |
| Molecular Formula | C₄H₇ClO | C₅H₈Cl₂O |
| Molecular Weight | 106.55 g/mol | 155.02 g/mol |
| Appearance | Liquid | Low melting solid or liquid[4] |
| Boiling Point | Not readily available | 198 °C (lit.) |
| Density | Not readily available | 1.29 g/mL at 25 °C (lit.) |
| Refractive Index | Not readily available | n20/D 1.486 (lit.) |
| Melting Point | Not applicable | 18-19 °C[4] |
Diagram 1: Synthesis Pathway Overview
Caption: General synthetic routes for this compound and 3,3-bis(chloromethyl)oxetane.
Synthesis of 3,3-bis(Chloromethyl)oxetane (BCMO)
The commercial synthesis of BCMO typically starts from pentaerythritol. A common method involves the reaction of pentaerythritol with thionyl chloride in the presence of a Vilsmeier reagent (formed from N,N-dimethylformamide and thionyl chloride) to produce pentaerythritol trichlorohydrin.[5] This intermediate then undergoes a ring-closure reaction upon treatment with an alkali metal hydroxide, such as sodium hydroxide, to yield BCMO.[5]
Experimental Protocol: Synthesis of BCMO
-
Preparation of Vilsmeier Reagent: React N,N-dimethylformamide with thionyl chloride.
-
Formation of Pentaerythritol Monochlorohydrin: React the Vilsmeier reagent with pentaerythritol.
-
Formation of Pentaerythritol Trichlorohydrin: React the monochlorohydrin with thionyl chloride.[5]
-
Ring Closure: Add a solution of sodium hydroxide to the cooled reaction mixture and reflux for several hours.[5]
-
Purification: The resulting BCMO can be purified by distillation under reduced pressure.
Synthesis of this compound
The synthesis of this compound is a more complex process. One reported method involves the hydroboration-oxidation of 3-chloro-2-chloromethyl-1-propene, followed by a base-catalyzed cyclization to form the oxetane ring, with an overall yield of around 22%.[6]
Experimental Protocol: Synthesis of this compound
-
Hydroboration-Oxidation: Treat 3-chloro-2-chloromethyl-1-propene with a borane source (e.g., diborane), followed by oxidation with hydrogen peroxide and sodium hydroxide.
-
Cyclization: The resulting diol is then cyclized using a suitable base to yield this compound.[6]
-
Purification: The final product is purified by distillation.
Reactivity and Polymerization: A Mechanistic Perspective
The most significant application of these chloromethylated oxetanes is in cationic ring-opening polymerization (CROP) to produce polyethers. The mechanism is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer unit.[7]
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization of substituted oxetanes.
Comparative Reactivity in Polymerization
The presence of a second chloromethyl group in BCMO has a notable impact on its polymerization behavior compared to the mono-substituted analog. While direct kinetic comparisons are scarce in the literature, the electronic and steric effects of the substituents play a crucial role. The electron-withdrawing nature of the chloromethyl groups can influence the basicity of the oxetane oxygen, affecting the rate of initiation.
A study on the reactivity of the resulting polymers, poly[2-(chloromethyl)oxetane] and poly[this compound], towards benzoate ion revealed that poly[this compound] is more reactive by a factor of two.[6] This suggests that the single chloromethyl group in the 3-position may result in a more accessible reactive site in the polymer backbone compared to the gem-disubstituted polymer derived from BCMO.
The kinetics of the cationic polymerization of BCMO have been studied in more detail. The reaction is first order with respect to the monomer, catalyst, and co-catalyst (e.g., water) at low ratios of co-catalyst to catalyst.[2] The rate of polymerization is influenced by the concentration of the initiator and any co-initiators present.
Applications: From High-Performance Plastics to Energetic Materials
The distinct structural features of this compound and BCMO, along with their respective polymers, lead to a range of specialized applications.
3,3-bis(Chloromethyl)oxetane (BCMO) and its Polymer (Penton)
The polymer derived from BCMO, commercially known as Penton, is a highly crystalline thermoplastic with excellent chemical resistance and thermal stability.[3] Its applications include:
-
Corrosion-resistant coatings: For pipes, valves, and tanks in the chemical processing industry.
-
Precision-molded parts: Such as gears, bearings, and pump components.[3]
-
Electrical insulation: Due to its low water absorption and good dielectric properties.
Furthermore, BCMO is a critical precursor in the synthesis of energetic polymers. By replacing the chlorine atoms with azide groups, poly(bis(azidomethyl)oxetane) (PolyBAMO) is produced, which is a key component in modern propellants and explosives.[8]
This compound and its Polymer
The applications of this compound and its corresponding polymer are less established commercially but hold significant potential in research and development. The single chloromethyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups. This opens up possibilities for creating:
-
Functional polyethers: With tailored properties for applications in drug delivery, biocompatible materials, and specialty adhesives.
-
Graft copolymers: Where other polymer chains can be grown from the chloromethyl side groups.
-
Cross-linkable polymers: The chloromethyl group can act as a site for cross-linking, leading to the formation of thermosetting materials.
The elastomeric nature of poly[this compound] suggests its potential use in applications requiring flexibility and resilience.[6]
Safety and Handling
Both this compound and 3,3-bis(chloromethyl)oxetane are hazardous chemicals and must be handled with appropriate safety precautions. BCMO is classified as an extremely hazardous substance and is known to be toxic by ingestion and inhalation, potentially causing kidney damage.[7] It is also a lachrymator, causing irritation to the eyes.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound and 3,3-bis(chloromethyl)oxetane are valuable building blocks in polymer chemistry and materials science. While BCMO has found significant commercial success as the monomer for the high-performance polymer Penton and as a precursor for energetic materials, the mono-substituted analog offers greater versatility for the synthesis of functional polyethers with tailored properties.
Future research in this area is likely to focus on exploiting the reactivity of the chloromethyl groups for the development of novel materials with advanced functionalities. For drug development professionals, the incorporation of the 3-substituted oxetane motif, derived from precursors like this compound, can be a valuable strategy for enhancing the pharmacological properties of new therapeutic agents. A thorough understanding of the comparative synthesis, reactivity, and properties of these two key oxetanes is essential for harnessing their full potential in a wide range of scientific and industrial applications.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]
- 6. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes [authors.library.caltech.edu]
- 7. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)oxetane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling precautions required for 3-(Chloromethyl)oxetane. As a Senior Application Scientist, the following guide is structured not as a rigid checklist but as a self-validating system of protocols rooted in the fundamental reactivity and toxicology of the molecule. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity.
Core Tenets: Understanding the Inherent Risks
This compound is a valuable electrophilic building block in medicinal chemistry and materials science. Its utility stems from two key structural features: the strained four-membered oxetane ring and the reactive primary alkyl chloride. This combination, however, also dictates its hazard profile. The strained ether is susceptible to ring-opening reactions, while the chloromethyl group makes it a potent alkylating agent.
Due to its specific nature, comprehensive safety data for this compound is limited. Therefore, this guide draws heavily upon the well-documented and closely related analogue, 3,3-Bis(chloromethyl)oxetane (BCMO) . Given the shared reactive moieties, it is scientifically prudent to handle this compound with at least the same, if not a greater, level of caution as BCMO. BCMO is classified as an extremely hazardous substance in the United States[1].
Hazard Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a robust safety plan. The primary hazards include high acute toxicity via inhalation, severe irritation to skin and eyes, and potential for causing respiratory tract irritation[2]. It is a lachrymator (induces tears) and may be toxic to the kidneys and central nervous system[3][4].
| Property | Data | Source |
| Chemical Formula | C₅H₈Cl₂O (for BCMO) | [1][5] |
| Molecular Weight | 155.02 g/mol (for BCMO) | [5][6] |
| Appearance | Colorless to light yellow liquid; may be a solid below room temp | [3][5] |
| Melting Point | ~18.9 °C (for BCMO) | [1][5] |
| Boiling Point | ~198 °C (for BCMO) | [5][6] |
| Density | ~1.29 g/mL at 25 °C (for BCMO) | [5][6] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H330 (Fatal if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Signal Word | Danger | [2] |
Logical Framework for Risk Assessment
Every procedure involving this chemical must begin with a formal risk assessment. The following workflow illustrates the cyclical nature of laboratory safety management.
Caption: Risk Assessment and Control Cycle.
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety is not achieved by a single action but by implementing a series of controls, from most to least effective.
Engineering Controls (Primary Defense)
These controls physically separate the user from the hazard. For this compound, their use is non-negotiable.
-
Chemical Fume Hood: All handling, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to mitigate the "Fatal if inhaled" (H330) risk by ensuring vapors are contained and exhausted.[2]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of any potential exposure[2]. The causality is clear: in case of a significant splash, immediate dilution is the most effective way to minimize skin and eye damage.
Administrative Controls (Procedural Safeguards)
These are the protocols and work practices that define safe operation.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Standard Operating Procedure (SOP): A detailed, written SOP for the specific experiment must be approved before work begins. This SOP should incorporate all safety information from this guide and the supplier's Safety Data Sheet (SDS).
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response actions for this chemical before they are permitted to use it.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be selected carefully to provide adequate protection. Its effectiveness depends on proper use.
| Task | Minimum Required PPE | Rationale & Source |
| Routine Handling (in Fume Hood) | Chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, face shield, lab coat. | Protects against incidental splashes and contact. Goggles prevent entry of vapors/splashes into eyes.[2][7] |
| Weighing/Transfer of >10 mL | Double-gloving with chemical-resistant gloves, chemical goggles, face shield, chemically impervious apron over lab coat. | Increased risk of splash during transfer of larger volumes necessitates enhanced body and hand protection.[2] |
| Spill Cleanup / Emergency | Full-face respirator with appropriate cartridges or SCBA, gas-tight chemical protective suit, outer and inner chemical-resistant gloves, chemical-resistant boots. | Addresses high vapor concentration and direct contact risks during an uncontrolled release.[2][8] |
Standard Operating Protocols
Adherence to validated protocols is essential for reproducible science and personal safety.
Storage Protocol
-
Verification: Upon receipt, confirm the container's integrity.
-
Location: Store the container in a designated, well-ventilated, and cool location, such as an explosion-proof refrigerator set to 2–8 °C.[2][5]
-
Inert Atmosphere: The compound should be stored under an inert gas like argon or nitrogen to prevent potential reactions with air or moisture.[2][5]
-
Segregation: Store away from incompatible materials, such as strong bases, oxidizing agents, and foodstuff containers.[7][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Handling and Use Protocol
-
Pre-Use Inspection: Gather all necessary equipment and inspect PPE for defects. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Designated Area Preparation: Clear the designated area in the fume hood of all unnecessary items.
-
Transfer: If the compound is solid (m.p. ~18.9 °C), it may need to be gently warmed to liquefy before transfer via syringe. Use non-sparking tools and ground all equipment to prevent static discharge.[2][9]
-
Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Post-Use: Tightly close the primary container. Decontaminate any surfaces that may have been exposed. Wash hands thoroughly after removing gloves.[2][7]
Waste Disposal Protocol
-
Classification: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) and any unreacted chemical are considered hazardous waste.
-
Waste Container: Use a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with chlorinated compounds.
-
Rinsate Collection: When rinsing emptied containers of this chemical, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, it is best practice to collect the first three rinses.[10]
-
Disposal Request: Never dispose of this chemical down the drain or in regular trash.[9][10] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Emergency Procedures: Plan, Prepare, Prevail
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response
The immediate priority is to ensure personnel safety and contain the spill.
Caption: Decision workflow for chemical spill response.
Protocol for a Minor Spill (<100 mL, contained in a fume hood):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Keep the spill confined to the fume hood.
-
PPE: Don appropriate PPE, including a respirator if vapor is noticeable, double gloves, and eye/face protection.
-
Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS office), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.[11]
Exposure and First Aid
Immediate action is critical. The goal is to remove the chemical from the victim and seek professional medical help without delay.
Caption: First aid decision process for exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and call for immediate medical assistance.[2][4][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. It is imperative to call an ophthalmologist or seek immediate emergency medical care.[2][9]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][7][9]
References
- 1. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Oxetane, 3,3-bis(chloromethyl)- - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-BIS(CHLOROMETHYL)OXETANE CAS#: 78-71-7 [m.chemicalbook.com]
- 6. 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
Methodological & Application
Introduction: The Strategic Polymerization of a Strained Ring System
An Application Guide and Protocol for the Cationic Ring-Opening Polymerization of 3,3-Bis(chloromethyl)oxetane
The cationic ring-opening polymerization (CROP) of cyclic ethers is a powerful technique for synthesizing polyethers with a wide range of properties and applications. Among the monomers utilized in this class of polymerization, oxetanes—four-membered cyclic ethers—are of significant interest due to their high ring strain (approximately 107 kJ/mol), which provides a strong thermodynamic driving force for polymerization.[1] This guide focuses specifically on the polymerization of 3,3-bis(chloromethyl)oxetane (BCMO), a monomer that yields a highly crystalline, chemically resistant thermoplastic known commercially as Penton®.[1][2]
While the initial prompt specified 3-(chloromethyl)oxetane, the vast majority of scientific literature and industrial application centers on the symmetrically substituted 3,3-bis(chloromethyl)oxetane (BCMO). Therefore, this guide will address the synthesis and application of poly(BCMO), a material valued for its exceptional resistance to chemical attack and thermal degradation.[2] Furthermore, the chloromethyl side groups serve as reactive handles for post-polymerization modification, notably in the synthesis of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO), a component studied for use in rocket propellants.[3]
This document serves as a comprehensive resource for researchers in polymer chemistry and materials science, providing a deep dive into the mechanistic underpinnings of BCMO polymerization, a detailed experimental protocol, and methods for polymer characterization.
Mechanism: The Cationic Pathway to Polyether Formation
The CROP of oxetanes, including BCMO, proceeds via a chain-growth mechanism involving a positively charged propagating species. The process can be dissected into three fundamental stages: initiation, propagation, and termination/chain transfer.
1. Initiation: The polymerization is initiated by the generation of a cationic species that attacks the oxygen atom of the oxetane ring. This can be achieved through several classes of initiators:
-
Lewis Acids: These are perhaps the most common initiators for this system. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be used in conjunction with a proton source (co-initiator), which may be trace amounts of water or an alcohol.[4][5] The Lewis acid complexes with the co-initiator to generate a highly acidic proton that protonates the oxetane oxygen.
-
Brønsted Acids: Strong protic acids like triflic acid (CF₃SO₃H) or fluoroantimonic acid (HSbF₆) can directly protonate the oxetane ring to start the polymerization.[6] The efficacy of the acid is tied to the nucleophilicity of its conjugate base; a weakly nucleophilic counter-ion (e.g., SbF₆⁻) is crucial to prevent premature termination of the growing polymer chain.[6][7]
-
Photo-Acid Generators (PAGs): In applications requiring spatial and temporal control, such as in coatings and 3D printing, PAGs like onium salts (e.g., diaryliodonium or triarylsulfonium salts) can be employed.[1][8] Upon exposure to UV radiation, these compounds decompose to release a strong Brønsted acid, initiating polymerization.
2. Propagation: Once the initial oxonium ion is formed, the strained ring opens via an Sₙ2 attack by another monomer molecule. The attacking nucleophile is the oxygen atom of an incoming BCMO monomer, and the leaving group is the growing polymer chain. This process regenerates the active tertiary oxonium ion at the chain end, allowing for the sequential addition of monomer units and the growth of the polyether backbone.[9] The rate-determining step is often the ring-opening of this tertiary oxonium ion.[9]
3. Termination and Chain Transfer: The polymerization can be terminated by several mechanisms. The growing cationic chain end can be neutralized by a nucleophilic counter-ion or other impurities in the system.[5] Chain transfer, where the active center is transferred to another molecule (such as the monomer, solvent, or a deliberately added chain transfer agent), can also occur, leading to the termination of one chain and the initiation of another. In the case of oxetanes with hydroxyl-containing side groups, chain transfer via an "activated monomer" mechanism can be significant, though this is less prevalent with BCMO.[8]
Caption: Cationic Ring-Opening Polymerization (CROP) of BCMO.
Safety and Handling Precautions
3,3-Bis(chloromethyl)oxetane (BCMO) is classified as an extremely hazardous substance in the United States.[3] Exposure can cause kidney damage, lacrimation (tearing), and somnolence.[3]
-
Engineering Controls: All manipulations involving BCMO monomer must be performed in a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Handling: BCMO is a solid at room temperature (melting point ~19 °C). It can be gently warmed to be handled as a liquid. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Waste Disposal: All BCMO-contaminated waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Detailed Experimental Protocol
This protocol describes a typical laboratory-scale polymerization of BCMO using boron trifluoride etherate (BF₃·OEt₂) as the initiator.
Materials and Equipment:
-
Monomer: 3,3-Bis(chloromethyl)oxetane (BCMO, CAS 78-71-7)
-
Initiator: Boron trifluoride etherate (BF₃·OEt₂)
-
Solvent: Dichloromethane (DCM), dried over CaH₂ and distilled
-
Precipitation Solvent: Methanol
-
Glassware: Schlenk flask, dropping funnel, glass syringe, condenser (all oven-dried at 120 °C for at least 4 hours before use)
-
Inert Atmosphere: Nitrogen or Argon gas line with a bubbler
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Vacuum filtration setup (Büchner funnel, filter flask)
Procedure:
-
Monomer and Solvent Preparation:
-
Purify BCMO by vacuum distillation to remove any inhibitors or impurities.
-
Ensure the dichloromethane (DCM) is anhydrous, as water can act as an uncontrolled co-initiator and affect the polymerization kinetics and molecular weight.[5]
-
-
Reaction Setup:
-
Assemble the oven-dried Schlenk flask with a condenser and magnetic stir bar under a positive pressure of inert gas (N₂ or Ar).
-
Using a cannula or syringe, transfer 50 mL of anhydrous DCM into the flask.
-
Add 10.0 g of purified BCMO monomer to the solvent and stir until fully dissolved.
-
Equilibrate the reaction flask to the desired temperature (e.g., 0 °C) using a constant temperature bath. Maintaining a consistent temperature is critical as CROP can be exothermic.[6]
-
-
Initiation:
-
Prepare a stock solution of the initiator by dissolving a known amount of BF₃·OEt₂ in a small volume of anhydrous DCM in a separate, dry, sealed vial.
-
Using a dry glass syringe, carefully and slowly add the desired amount of the initiator solution to the stirring monomer solution. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the final polymer.[7]
-
An increase in the viscosity of the solution should be noticeable as the polymerization proceeds.
-
-
Polymerization:
-
Allow the reaction to proceed for a set time (e.g., 2-24 hours) at the controlled temperature. The reaction time will depend on the target molecular weight and conversion.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of methanol. The methanol will react with the cationic chain ends, quenching the reaction.
-
Pour the viscous polymer solution slowly into a large beaker containing a stirred, large excess of a non-solvent, such as methanol (~500 mL). This will cause the polymer to precipitate out as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing of residual monomer and initiator.
-
-
Purification and Drying:
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer cake several times with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product is poly(3,3-bis(chloromethyl)oxetane).
-
Data and Polymer Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Result/Information |
| Chemical Structure | ¹H & ¹³C NMR | Confirmation of the polyether backbone and the presence of the -CH₂Cl side groups. Disappearance of monomer signals. |
| Functional Groups | FTIR Spectroscopy | Disappearance of the characteristic oxetane ring C-O-C stretch (~980 cm⁻¹) and appearance of a broad ether C-O-C stretch (~1100 cm⁻¹). |
| Molecular Weight | GPC/SEC | Determination of Number-Average (Mₙ), Weight-Average (Mₙ) molecular weights, and Polydispersity Index (PDI = Mₙ/Mₙ). |
| Thermal Properties | DSC & TGA | Determination of Glass Transition Temperature (T₉), Melting Temperature (Tₘ), and thermal decomposition temperature.[10] |
Applications and Further Reactions
Poly(BCMO) is not just an end-product but also a versatile intermediate.
-
High-Performance Material: Due to its high crystallinity and the presence of chlorine atoms, the polymer exhibits excellent chemical resistance, low water absorption, and good dimensional stability, making it suitable for precision gears, valves, and corrosion-resistant coatings.[2]
-
Precursor to Energetic Polymers: The chloromethyl groups are readily converted to azidomethyl (-CH₂N₃) groups via reaction with sodium azide.[3] The resulting polymer, PolyBAMO, is an energetic material used as a plasticizing binder in solid rocket propellants and explosives.
References
- 1. radtech.org [radtech.org]
- 2. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 4. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. radtech.org [radtech.org]
- 10. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
Application Notes & Protocols: Initiator Systems for the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)oxetane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The polymerization of 3-(chloromethyl)oxetane yields a versatile polyether with a reactive chloromethyl side group, serving as a crucial precursor for a wide range of functional polymers used in energetic materials, coatings, and advanced binders. The primary route to synthesize poly(this compound) is through Cationic Ring-Opening Polymerization (CROP). The success of this polymerization—controlling molecular weight, reaction kinetics, and polymer properties—is critically dependent on the selection of an appropriate initiator system. This document provides a comprehensive guide to the classes of initiators used for this process, explains the underlying chemical mechanisms, and presents detailed experimental protocols for both chemically and photochemically initiated systems.
Introduction: The Chemistry of this compound Polymerization
Oxetanes are four-membered cyclic ethers possessing significant ring strain (approximately 107 kJ/mol), which makes them susceptible to ring-opening polymerization.[1] Unlike their three-membered epoxide counterparts, the oxygen atom in oxetanes is more basic, which influences their reactivity in cationic polymerization.[2] The resulting polymer, poly(this compound), is a linear polyether. Its true value lies in the pendant chloromethyl groups, which act as reactive handles for post-polymerization modification, allowing for the introduction of various functionalities (e.g., azides, amines, ethers) to tailor the final properties of the material.
The polymerization proceeds via a Cationic Ring-Opening Polymerization (CROP) mechanism. This process is initiated by electrophilic species that can activate the oxygen atom of the oxetane ring, leading to cleavage of a C-O bond and subsequent chain propagation. The choice of initiator is therefore the most critical experimental parameter, directly influencing the initiation efficiency, polymerization rate, and the prevalence of side reactions such as chain transfer and termination.
Fundamentals of Cationic Ring-Opening Polymerization (CROP) of Oxetanes
The CROP of oxetanes is a chain-growth polymerization that can be conceptually divided into three main stages: initiation, propagation, and chain transfer/termination.
-
Initiation: An electrophilic initiator (e.g., a proton or Lewis acid) attacks the lone pair of electrons on the oxygen atom of the this compound monomer. This forms a highly strained and reactive tertiary oxonium ion.
-
Propagation: A second monomer molecule acts as a nucleophile, attacking one of the α-carbon atoms of the activated oxonium ion. This results in the opening of the ring and the regeneration of an oxonium ion at the new chain end, allowing the process to repeat and the polymer chain to grow.
-
Chain Transfer & Termination: These events limit the growth of the polymer chain and can affect the final molecular weight and polydispersity. Chain transfer can occur to the monomer, polymer, or solvent. Termination may happen through recombination with the counter-ion or reaction with impurities.
Key Initiator Systems and Their Mechanisms
The selection of an initiator is dictated by the desired reaction conditions (e.g., thermal or photochemical), the required purity of the final polymer, and the target molecular weight characteristics.
Lewis Acid Initiators
Lewis acids are one of the most common classes of initiators for the CROP of oxetanes. They function by complexing with the oxygen atom of the oxetane ring, which polarizes the C-O bonds and facilitates nucleophilic attack.
Mechanism of Action: Boron trifluoride etherate (BF₃·OEt₂) is a prototypical Lewis acid initiator.[3] Its activity is often dependent on the presence of a proton-donating cocatalyst, or "promoter," such as water or an alcohol. The Lewis acid reacts with the cocatalyst to generate a protonic acid complex, which is the true initiating species.[4][5]
The concentration of the cocatalyst relative to the Lewis acid is a critical parameter. For instance, in the polymerization of 3,3-bis(chloromethyl)oxetane with BF₃, the reaction rate is first order with respect to the monomer, catalyst, and cocatalyst when the H₂O/BF₃ ratio is less than 0.5.[4][5]
Common Lewis Acid Initiators:
| Initiator System | Typical Solvent | Temperature (°C) | Key Characteristics |
|---|---|---|---|
| BF₃·OEt₂ / H₂O | Dichloromethane, Chlorobenzene | -60 to 20 | Highly active; kinetics are strongly dependent on the cocatalyst (water) concentration.[4][5] |
| (i-C₄H₉)₃Al / H₂O | Chlorobenzene | 55 to 95 | Effective for polymerization in homogeneous conditions.[4] |
| AlCl₃, SnCl₄ | Various chlorinated solvents | Variable | Strong Lewis acids, can lead to rapid but less controlled polymerization. |
Photoinitiators
For applications requiring spatial and temporal control, such as UV curing and 3D printing, photoinitiated CROP is the preferred method. This technique relies on photoinitiators that generate a strong Brønsted acid upon exposure to light of a specific wavelength.
Mechanism of Action: The most effective cationic photoinitiators are onium salts, such as diaryliodonium ([Ar₂I]⁺X⁻) and triarylsulfonium ([Ar₃S]⁺X⁻) salts, paired with a non-nucleophilic counter-anion like SbF₆⁻ or PF₆⁻.[6] Upon irradiation with UV light, the onium salt undergoes irreversible photolysis, ultimately producing a strong protonic acid that initiates the polymerization.
A notable characteristic of oxetane photopolymerization is the presence of an induction period.[1][2] This delay is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate. Several strategies can be employed to shorten or eliminate this induction period:
-
Elevating Temperature: Carrying out the photopolymerization at higher temperatures accelerates the slow ring-opening step.[2][7]
-
Copolymerization: Introducing a more reactive monomer, like an epoxide, can "kick-start" the reaction.[1][2]
-
Synergists: Using free-radical photoinitiators as synergists can also accelerate the process.[2]
Common Cationic Photoinitiators:
| Photoinitiator Class | Example | Activation Wavelength (nm) | Key Characteristics |
|---|---|---|---|
| Diaryliodonium Salts | (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate | 230-300 | High efficiency; can be photosensitized to respond to longer wavelengths.[7] |
| Triarylsulfonium Salts | Triarylsulfonium hexafluorophosphate salts | 250-320 | Higher thermal stability than iodonium salts but often lower quantum yields. |
| Triazine-based | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 385-405 | Can initiate cationic polymerization when combined with an iodonium salt.[8] |
Experimental Protocols
Disclaimer: These protocols are intended for trained chemistry professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. 3,3-bis(chloromethyl)oxetane, a related compound, is classified as an extremely hazardous substance.[9] Handle this compound and all reagents with extreme care.
Protocol 1: Lewis Acid-Initiated Polymerization in Solution
This protocol describes a representative procedure for the polymerization of this compound using boron trifluoride etherate (BF₃·OEt₂) in a chlorinated solvent.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator).
-
Dichloromethane (CH₂Cl₂), anhydrous grade, dried over molecular sieves.
-
Methanol (quenching agent).
-
Nitrogen gas, high purity.
-
Standard Schlenk line glassware (flame-dried).
-
Magnetic stirrer and stir bars.
-
Syringes and needles.
Procedure:
-
Reactor Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen.
-
Monomer and Solvent Addition: Using a gas-tight syringe, transfer 50 mL of anhydrous dichloromethane into the flask. Subsequently, add 5.0 g of freshly distilled this compound to the solvent.
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Initiator Preparation: In a separate dry vial under nitrogen, prepare a stock solution of the initiator by dissolving 0.1 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.
-
Initiation: Using a syringe, rapidly inject 1.0 mL of the initiator stock solution into the stirring monomer solution. The reaction is often exothermic.
-
Polymerization: Allow the reaction to proceed at 0 °C for 2 hours. The solution may become viscous as the polymer forms.
-
Quenching: Terminate the polymerization by adding 5 mL of methanol to the reaction mixture. Stir for an additional 15 minutes.
-
Polymer Precipitation and Purification: Slowly pour the quenched reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid.
-
Isolation: Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR spectroscopy to confirm the structure.
Protocol 2: UV-Initiated Photopolymerization (Bulk)
This protocol outlines a procedure for the rapid, solvent-free photopolymerization of this compound, suitable for creating thin films or coatings.
Materials:
-
This compound (monomer), purified.
-
Diaryliodonium hexafluoroantimonate (photoinitiator), e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate.
-
UV curing system with a specified wavelength and intensity (e.g., 365 nm lamp).
-
Glass slides or a suitable substrate.
-
Small glass vial.
-
Micropipette.
Procedure:
-
Formulation Preparation: In a small amber glass vial to protect from ambient light, weigh 1.0 g of this compound. Add 20 mg (2 wt%) of the diaryliodonium salt photoinitiator.
-
Mixing: Gently warm the vial (if necessary) and stir or vortex until the photoinitiator is completely dissolved in the monomer, creating a clear, homogeneous liquid formulation.
-
Sample Preparation: Using a micropipette, cast a thin film of the formulation onto a glass slide. A drawdown bar can be used to control film thickness.
-
UV Curing: Place the coated slide under the UV lamp. Irradiate the sample for a predetermined time (e.g., 30-120 seconds). The required time will depend on the lamp intensity, initiator concentration, and film thickness. The liquid film will solidify into a clear, hard polymer.
-
Post-Curing: For some systems, a brief post-cure bake in an oven (e.g., 5 minutes at 80 °C) can help drive the polymerization to completion.
-
Characterization: The degree of conversion can be monitored in real-time using Real-Time FT-IR by observing the disappearance of the characteristic oxetane ring peak (approx. 980 cm⁻¹). The properties of the cured film (e.g., hardness, adhesion, thermal stability via TGA/DSC) can then be evaluated.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3† | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dspace.rpi.edu]
- 8. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
Application Note: Functionalization of the Chloromethyl Group in 3-(Chloromethyl)oxetane
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] 3-(Chloromethyl)oxetane stands out as a particularly useful building block, offering a reactive "handle" for introducing the oxetane moiety into a wide range of molecules. This document provides a detailed guide to the functionalization of the chloromethyl group, focusing on the underlying principles of its reactivity and providing robust protocols for key chemical transformations.
The Strategic Value of this compound in Synthesis
The allure of the oxetane ring in drug discovery stems from its unique combination of properties. It is a small, polar, three-dimensional heterocycle that can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][4][5] Its incorporation can favorably modulate lipophilicity, reduce the basicity of adjacent amines, and provide new intellectual property vectors.[5][6]
This compound serves as an excellent electrophilic precursor for introducing this beneficial scaffold. The primary alkyl chloride is readily susceptible to nucleophilic attack, allowing for the formation of a diverse array of derivatives while maintaining the integrity of the strained four-membered ring.
Reactivity Profile: A Classic SN2 Mechanism
The functionalization of this compound proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9] This is dictated by the structure of the substrate:
-
Steric Accessibility: The chlorine atom is attached to a primary carbon (–CH₂Cl), which is sterically unhindered. This allows nucleophiles to easily approach the carbon center from the side opposite the leaving group (backside attack).[7][8]
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a competent leaving group, facilitating the substitution reaction.
-
Concerted Process: The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-chlorine bond breaks.[8][9]
The inherent stability of the oxetane ring under neutral or basic conditions is a critical feature. While the ring is strained, it is not prone to ring-opening under the typical conditions required for SN2 reactions at the exocyclic chloromethyl group.[2][10][11] However, strongly acidic conditions should be avoided as they can catalyze the ring-opening of the oxetane.[11][12]
Core Synthetic Protocols
The following protocols describe common and high-yielding methods for derivatizing this compound. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.
Protocol 2.1: Synthesis of 3-(Azidomethyl)oxetane via Nucleophilic Substitution
The conversion of the chloromethyl group to an azidomethyl group is a cornerstone transformation. The resulting azide is a versatile intermediate, serving as a precursor to primary amines (via reduction) or as a partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[13][14]
Causality:
-
Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. This accelerates the reaction rate.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in DMSO (approx. 0.5 M concentration).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2–1.5 eq) to the solution in one portion. (Caution: Sodium azide is highly toxic).
-
Reaction: Heat the reaction mixture to 60–80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4–12 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(azidomethyl)oxetane, which can be purified by column chromatography if necessary.
Protocol 2.2: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a classic and reliable method for forming ethers.[8][15] This protocol adapts it for coupling alcohols or phenols with the oxetane building block. The reaction involves two key stages: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by the SN2 reaction.
Causality:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol. NaH irreversibly forms the alkoxide and hydrogen gas, driving the initial step to completion.
-
Solvent: Anhydrous THF or DMF is used as these solvents are compatible with NaH and effectively solvate the resulting alkoxide.
Step-by-Step Protocol:
-
Alkoxide Formation: To a flame-dried, nitrogen-purged flask containing a magnetic stir bar, add the desired alcohol or phenol (1.1 eq) and anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: NaH reacts violently with water and generates flammable H₂ gas). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the freshly prepared alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Transfer the mixture to a separatory funnel and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the resulting ether by flash column chromatography.
Protocol 2.3: Direct Amination of this compound
Directly reacting this compound with primary or secondary amines is an efficient route to introduce amino functionality. This SN2 reaction is typically straightforward but requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[16]
Causality:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. It prevents the generated HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Acetonitrile or DMF are suitable solvents as they are polar enough to facilitate the reaction without interfering.
Step-by-Step Protocol:
-
Setup: In a sealable reaction vessel, combine the primary or secondary amine (1.0–1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq), and a suitable solvent like acetonitrile.
-
Reagent Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Seal the vessel and heat the mixture to 60–100 °C. The reaction progress should be monitored by TLC or LC-MS until the starting chloride is consumed.
-
Workup: After cooling, filter off any inorganic salts if present. Dilute the filtrate with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction and Purification: Perform an aqueous workup. The organic layer is then washed, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired 3-(aminomethyl)oxetane derivative.
Data Summary
The following table summarizes typical conditions for the functionalization of this compound. Yields are representative and can vary based on the specific nucleophile and reaction scale.
| Transformation | Nucleophile | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Azidation | Sodium Azide | NaN₃ | DMSO | 60-80 | 85-95[13][17] |
| Etherification | Phenol | NaH, Phenol | THF / DMF | 0 to 50 | 70-90 |
| Amination | Piperidine | K₂CO₃, Piperidine | Acetonitrile | 80 | 75-90 |
| Thioetherification | Thiophenol | K₂CO₃, Thiophenol | DMF | 25-50 | 80-95 |
Visualized Workflow & Mechanism
The diagrams below illustrate the general synthetic utility of this compound and the key SN2 mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buy 3-(azidomethyl)-3-methyloxetane | 90683-29-7 [smolecule.com]
Application Notes and Protocols: 3-(Chloromethyl)oxetane as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its incorporation into small molecule drug candidates can lead to significant improvements in their physicochemical and pharmacokinetic properties.[1][2] Unlike its more lipophilic counterpart, the gem-dimethyl group, the oxetane moiety introduces polarity and can act as a hydrogen bond acceptor, often enhancing aqueous solubility.[1] This, in turn, can lead to improved metabolic stability and altered conformational preferences of the parent molecule. The unique strained ring system of oxetanes also presents a fascinating platform for a variety of chemical transformations, making oxetane-containing building blocks highly sought after in the synthesis of novel pharmaceutical intermediates.
3-(Chloromethyl)oxetane is a particularly versatile and reactive building block. The presence of a primary chloride on the oxetane ring provides a reactive handle for a range of nucleophilic substitution reactions, allowing for the facile introduction of the oxetane motif into a diverse array of molecular scaffolds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
Key Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 87498-55-3 | [3] |
| Molecular Formula | C₄H₇ClO | [3] |
| Molecular Weight | 106.55 g/mol | [3] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~145 °C (estimated) | N/A |
| Density | ~1.1 g/mL (estimated) | N/A |
| SMILES | ClCC1COC1 | [3] |
| IUPAC Name | This compound | [3] |
Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group
The primary mode of reactivity for this compound in the synthesis of pharmaceutical intermediates is the SN2 (bimolecular nucleophilic substitution) reaction at the exocyclic chloromethyl group. The chloride ion is a good leaving group, and the primary carbon is sterically accessible, making it an excellent electrophile for a wide range of nucleophiles.
Mechanistic Rationale
The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine. This concerted mechanism involves a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The result is an inversion of stereochemistry at the reaction center, although in the case of the achiral this compound, this is not a stereochemical consideration. The stability of the oxetane ring under typical SN2 conditions is a key advantage, as ring-opening reactions are generally not observed under neutral or basic conditions.
Application Protocol 1: Synthesis of 3-((Aryloxy)methyl)oxetanes
The formation of an ether linkage by reacting this compound with phenols is a common strategy to introduce the oxetane moiety into phenol-containing drug fragments.
Protocol: General Procedure for the Synthesis of 3-((4-Substituted-aryloxy)methyl)oxetanes
This protocol is adapted from a procedure for the synthesis of 3-(4-substituted-aryloxymethyl)oxetan-3-ylamines.[3]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous acetone (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((aryloxy)methyl)oxetane.
Causality of Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but may lead to side reactions and require stricter anhydrous conditions.[3]
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Other polar aprotic solvents like DMF or acetonitrile can also be used.
-
Temperature: The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Visualization of the Workflow:
References
Application Notes and Protocols for the Copolymerization of 3-(Chloromethyl)oxetane with Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Functional Polyethers
3-(Chloromethyl)oxetane (CMO) is a valuable monomer in the synthesis of functional polyethers. Its reactive chloromethyl group serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities. This makes CMO-containing polymers highly attractive for various applications, including the development of energetic materials, corrosion-resistant coatings, and functional biomaterials.[1][2] The copolymerization of CMO with other cyclic ethers, such as tetrahydrofuran (THF), enables the synthesis of materials with tailored thermal and mechanical properties. THF is known to impart flexibility and a low glass transition temperature to the polymer backbone, making it an ideal comonomer for producing elastomeric materials.[1]
This application note provides a comprehensive guide to the cationic ring-opening copolymerization of this compound with tetrahydrofuran, with a focus on the underlying mechanistic principles and detailed experimental protocols.
Mechanistic Insights: Cationic Ring-Opening Polymerization
The copolymerization of oxetanes and THF proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process is typically initiated by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a proton source or an initiator, often a diol like 1,4-butanediol.[3] The use of a diol as an initiator is a key experimental choice that allows for the synthesis of telechelic polymers, which are polymers with functional end-groups. In this case, the resulting copolymers will have hydroxyl groups at both ends, making them suitable for further reactions such as chain extension to form polyurethanes or polyesters.
The polymerization proceeds through an "activated monomer mechanism" which is favored by the BF₃·OEt₂/1,4-butanediol system.[3] This mechanism reduces the likelihood of side reactions like "backbiting," which can lead to the formation of cyclic oligomers. The result is better control over the molecular weight and a narrower molecular weight distribution of the final copolymer.[3]
Caption: Cationic Ring-Opening Polymerization Mechanism.
Experimental Workflow Overview
The general workflow for the copolymerization involves the careful preparation of reagents, reaction under an inert atmosphere, monitoring of the reaction progress, and subsequent purification and characterization of the resulting copolymer.
Caption: Experimental Workflow for Copolymer Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a poly[this compound-co-tetrahydrofuran] copolymer using a BF₃·OEt₂ catalyst and 1,4-butanediol as an initiator.
Materials:
-
This compound (CMO), purified by distillation over calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
1,4-butanediol, distilled under reduced pressure.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Dichloromethane (DCM), anhydrous, as solvent.
-
Methanol, for precipitation.
-
Sodium bicarbonate, saturated aqueous solution.
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser).
-
Magnetic stirrer and hotplate.
-
Syringes and needles.
-
Rotary evaporator.
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
To the flask, add the desired molar ratio of this compound and tetrahydrofuran dissolved in anhydrous dichloromethane.
-
Add 1,4-butanediol (as the initiator) to the monomer solution. The molar ratio of total monomers to initiator will determine the target molecular weight.
-
-
Initiation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate, dry flask, prepare a solution of BF₃·OEt₂ in anhydrous dichloromethane.
-
Slowly add the BF₃·OEt₂ solution to the stirred monomer solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Polymerization:
-
After the addition of the catalyst, allow the reaction to proceed at 0 °C for a specified time (e.g., 2-4 hours), monitoring the viscosity of the solution. The reaction time will influence the final conversion and molecular weight.
-
-
Termination and Work-up:
-
Quench the polymerization by adding a small amount of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
-
Purification:
-
Dissolve the concentrated polymer in a minimum amount of dichloromethane.
-
Precipitate the copolymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in dichloromethane and re-precipitate into methanol to ensure high purity.
-
Dry the final copolymer under vacuum at room temperature until a constant weight is achieved.
-
Data Presentation and Analysis
Table 1: Reactivity Ratios and Typical Reaction Conditions
| Comonomer System | Catalyst System | Temperature (°C) | r₁ (CMO/BCMO) | r₂ (THF) | Resulting Copolymer |
| BCMO¹ / THF | BF₃·OEt₂ | 0 | 0.82 ± 0.05 | 1.00 ± 0.05 | Amorphous |
¹Data for 3,3-bis(chloromethyl)oxetane (BCMO), a structurally similar monomer, is presented as a close approximation for CMO.[4]
The monomer reactivity ratios indicate that the copolymerization of BCMO and THF is close to ideal, with a slight preference for the incorporation of THF.[4] This suggests that the resulting copolymer will have a relatively random distribution of monomer units.
Characterization:
-
¹H NMR Spectroscopy: The composition of the copolymer can be determined by ¹H NMR. The characteristic peaks for the methylene protons adjacent to the chlorine in the CMO units and the methylene protons of the THF units can be integrated to calculate the molar ratio of the two monomers in the copolymer.
-
¹³C NMR Spectroscopy: Provides detailed information about the microstructure of the copolymer, confirming the ring-opening of both monomers and the formation of ether linkages.
-
FTIR Spectroscopy: The presence of the C-O-C ether stretch and the C-Cl stretch can be confirmed. The absence of the characteristic oxetane ring vibrations indicates complete polymerization.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
Conclusion and Future Directions
The copolymerization of this compound with tetrahydrofuran using a cationic ring-opening polymerization approach provides a robust method for synthesizing functional polyethers with tunable properties. The use of a BF₃·OEt₂/diol initiating system allows for good control over the polymer architecture, yielding hydroxyl-terminated copolymers that are valuable precursors for more complex macromolecular structures. The pendant chloromethyl groups offer a platform for a wide range of post-polymerization modifications, opening up possibilities for the development of novel materials in fields ranging from advanced energetic binders to biomedical applications. Further optimization of reaction conditions and exploration of different comonomers and catalyst systems can lead to the creation of a diverse library of functional polyethers with precisely engineered properties.
References
Application Notes and Protocols for the Analytical Characterization of Poly(3-(chloromethyl)oxetane)
<
Introduction
Poly(3-(chloromethyl)oxetane), often abbreviated as PCMO, is a polyether with a unique combination of properties stemming from its flexible ether backbone and the reactive chloromethyl side groups. This structure allows for a wide range of post-polymerization modifications, making it a valuable precursor for synthesizing energetic materials, functional polymers, and biocompatible materials. For researchers, scientists, and drug development professionals, a thorough and precise characterization of PCMO is paramount to ensure batch-to-batch consistency, predict material performance, and meet stringent quality control standards.
This comprehensive guide provides detailed application notes and step-by-step protocols for the essential analytical techniques required to fully characterize PCMO. The methodologies are designed to elucidate the polymer's molecular structure, determine its molar mass and distribution, and assess its thermal properties. The causality behind experimental choices is explained to empower users to not only follow the protocols but also to understand and adapt them for their specific research needs.
Chapter 1: Molecular Structure Elucidation
The fundamental step in characterizing PCMO is the confirmation of its molecular structure. This involves verifying the successful ring-opening polymerization of the this compound monomer and identifying the characteristic functional groups within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it indispensable for confirming the polymer's structure and purity.[1][2]
Causality of Experimental Choice: Both ¹H and ¹³C NMR are employed to create a complete picture of the PCMO structure. ¹H NMR is excellent for determining the relative number of protons in different environments and confirming the ring-opening of the oxetane monomer.[3] ¹³C NMR provides information about the carbon skeleton of the polymer.
Diagram of PCMO Monomer and Polymer Repeating Unit:
Caption: Cationic ring-opening polymerization of the oxetane monomer.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the PCMO sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH ₂- (backbone) | ~3.5-3.7 | Multiplet | 4H |
| -CH (CH₂Cl)- (backbone) | ~3.8-4.0 | Multiplet | 1H |
| -CH ₂Cl (side chain) | ~3.6-3.8 | Multiplet | 2H |
-
The absence of sharp signals around 4.65 ppm, which are characteristic of the oxetane ring protons in the monomer, confirms successful polymerization.[3]
-
The integration ratios of the backbone and side-chain protons should correspond to the theoretical values.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
Expected Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -O-C H₂- (backbone) | ~70-75 |
| -C H(CH₂Cl)- (backbone) | ~75-80 |
| -C H₂Cl (side chain) | ~45-50 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer sample by measuring the absorption of infrared radiation.[1][4][5]
Causality of Experimental Choice: For PCMO, FT-IR is crucial for confirming the presence of the characteristic C-O-C (ether) and C-Cl bonds and the absence of hydroxyl (-OH) end groups that might indicate incomplete polymerization or side reactions.[6]
Protocol for FT-IR Analysis (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of PCMO in a volatile solvent (e.g., chloroform). Cast a thin film onto a salt plate (e.g., KBr or NaCl) by allowing the solvent to evaporate completely.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a clean, empty sample holder.
Expected Data and Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H stretching | 2850-3000 | Aliphatic C-H bonds |
| C-O-C stretching (ether linkage) | 1050-1150 | Confirms the polyether backbone |
| C-Cl stretching | 650-800 | Presence of the chloromethyl side group |
Chapter 2: Molar Mass and Molar Mass Distribution
The molar mass and its distribution are critical parameters that significantly influence the physical and mechanical properties of a polymer.[7]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is the most widely used technique for determining the molar mass distribution of polymers.[1][8] It separates polymer molecules based on their hydrodynamic volume in solution.[9]
Causality of Experimental Choice: SEC/GPC provides key metrics: the number-average molar mass (Mn), the weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn). These values are essential for understanding the polymerization kinetics and predicting the material's properties. A low PDI (closer to 1) indicates a more uniform polymer chain length.
Workflow for SEC/GPC Analysis:
Caption: Workflow for SEC/GPC analysis of PCMO.
Protocol for SEC/GPC Analysis:
-
Eluent Preparation: Choose a suitable solvent for PCMO that is also compatible with the SEC columns, such as tetrahydrofuran (THF) or chloroform. Filter and degas the eluent thoroughly.
-
Sample Preparation: Prepare a dilute solution of PCMO in the eluent (e.g., 1-2 mg/mL). Ensure the sample is fully dissolved and filter it through a syringe filter (e.g., 0.45 µm) to remove any particulates.
-
Calibration: Calibrate the SEC system using a series of narrow-polydispersity standards (e.g., polystyrene or poly(methyl methacrylate)) with known molar masses.[10]
-
Instrumentation and Conditions:
-
Pump: Isocratic pump with a stable flow rate (e.g., 1.0 mL/min).
-
Columns: A set of SEC columns with appropriate pore sizes to cover the expected molar mass range of the PCMO sample.
-
Detector: A differential refractive index (DRI) detector is commonly used.
-
Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Data Acquisition and Analysis: Inject the prepared sample solution and record the chromatogram. Use the calibration curve to convert the elution times to molar masses and calculate Mn, Mw, and PDI.
Typical SEC/GPC Parameters for PCMO:
| Parameter | Value/Type |
| Eluent | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Detector | Differential Refractive Index (DRI) |
| Temperature | 40 °C |
| Calibration | Polystyrene standards |
Chapter 3: Thermal Properties
The thermal properties of PCMO are critical for determining its processing conditions and its stability at elevated temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is used to determine the thermal stability and decomposition profile of the polymer.[12]
Causality of Experimental Choice: TGA is essential for identifying the onset of thermal degradation of PCMO, which defines the upper temperature limit for its processing and application. It can also be used to quantify any residual solvent or volatile components.
Protocol for TGA:
-
Sample Preparation: Place a small amount of the PCMO sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a standard TGA instrument.
-
Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as the glass transition temperature (Tg).[12]
Causality of Experimental Choice: PCMO is typically an amorphous polymer, and its glass transition temperature (Tg) is a key characteristic. The Tg indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the material's service temperature range.
Protocol for DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCMO sample into a DSC pan (e.g., aluminum) and seal it.
-
Instrumentation: Use a standard DSC instrument.
-
Data Acquisition:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve on the DSC thermogram. It is typically reported as the midpoint of this transition.
Illustrative DSC Thermogram for PCMO:
Caption: A typical DSC curve for an amorphous polymer showing the glass transition.
Chapter 4: Advanced Characterization: Mass Spectrometry
For a more in-depth structural analysis, mass spectrometry (MS) can be employed.[14]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:
Causality of Experimental Choice: MALDI-TOF MS is particularly useful for polymers as it can provide information on the absolute molar mass of individual polymer chains, the structure of the repeating unit, and the nature of the end groups. This can be used to validate the results from SEC/GPC and provide more detailed structural insights.
Brief Protocol Overview:
-
Sample Preparation: A solution of the PCMO sample is mixed with a matrix solution (a small organic molecule that absorbs laser energy). A small droplet of this mixture is spotted onto a target plate and allowed to dry.
-
Data Acquisition: The sample is irradiated with a pulsed laser in the mass spectrometer. The matrix absorbs the laser energy and transfers it to the polymer molecules, causing them to desorb and ionize. The time it takes for these ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks should correspond to the mass of the PCMO repeating unit.
Conclusion
The comprehensive characterization of poly(this compound) using a combination of NMR, FT-IR, SEC/GPC, TGA, and DSC is essential for quality control, research, and development. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to thoroughly understand the structure-property relationships of this versatile polymer. By applying these analytical techniques, scientists can ensure the reliability and performance of PCMO in their specific applications, from advanced materials to pharmaceutical development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of polyethylene blends by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectra-analysis.com [spectra-analysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 8. agilent.com [agilent.com]
- 9. docs.paint.org [docs.paint.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. DSC & TGA | PPT [slideshare.net]
- 14. rqmplus.com [rqmplus.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of 3-(Chloromethyl)oxetane
Introduction: The Strategic Value of the Oxetane Moiety
In contemporary drug discovery and medicinal chemistry, the incorporation of small, strained ring systems is a proven strategy for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. It serves as a polar surrogate for gem-dimethyl or carbonyl groups, often enhancing aqueous solubility, improving metabolic stability, and providing a rigid scaffold that can favorably influence ligand-receptor binding interactions. 3-(Chloromethyl)oxetane is a key building block for introducing this valuable scaffold, providing a reactive handle for further synthetic elaboration.
This application note presents a comprehensive, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the synthesis, critical process parameters for ensuring scalability and reproducibility, and robust analytical methods for product validation. The protocol is designed for researchers in industrial and academic settings who require a reliable and efficient method for producing multi-gram to kilogram quantities of this essential synthetic intermediate.
Synthetic Strategy and Mechanistic Rationale
The most reliable and scalable approach to constructing the oxetane ring of this compound is the intramolecular Williamson ether synthesis. This classic transformation involves the cyclization of a precursor molecule containing both a hydroxyl group and a halide on a 1,3-substituted propane backbone.
The Chosen Pathway: Cyclization of a Halohydrin
Our protocol is based on the base-mediated cyclization of 3-chloro-2-(chloromethyl)propan-1-ol. This starting material is readily accessible from commodity chemicals, making the overall process cost-effective for large-scale production. The core of the synthesis is the intramolecular SN2 reaction, a cornerstone of organic synthesis.[1][2]
Causality of Experimental Choices:
-
Choice of Base: The reaction is initiated by the deprotonation of the primary alcohol in the starting material. A strong, inexpensive inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is ideal for this purpose on a large scale. The use of an aqueous solution of the base is both economical and effective, creating a biphasic reaction mixture.
-
Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular SN2 cyclization, which can be kinetically slow due to the entropic cost of forming a four-membered ring.[3]
-
Solvent System: While the reaction can be run in various solvents, an aqueous system is highly advantageous for scale-up due to cost, safety, and environmental considerations. The inherent reactivity of the substrate allows the reaction to proceed efficiently under these conditions.
-
Purification: this compound is a relatively low-boiling liquid. Vacuum fractional distillation is the method of choice for purification, as it effectively removes non-volatile inorganic salts and higher-boiling organic impurities, yielding a product of high purity required for subsequent synthetic applications.[4][5]
Reaction Mechanism: Intramolecular SN2 Cyclization
The mechanism proceeds in two discrete steps:
-
Deprotonation: The hydroxide ion (⁻OH) acts as a strong base, abstracting the acidic proton from the primary alcohol of 3-chloro-2-(chloromethyl)propan-1-ol to form a nucleophilic alkoxide intermediate.
-
Ring Closure (SN2 Attack): The newly formed alkoxide attacks the adjacent carbon atom bearing a chloride leaving group. This intramolecular nucleophilic substitution proceeds via a classic SN2 pathway, resulting in the displacement of the chloride ion and the formation of the strained four-membered oxetane ring.[6]
Caption: The two-step mechanism for oxetane formation.
Detailed Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound from 3-chloro-2-(chloromethyl)propan-1-ol. The procedure is optimized for a 1-mole scale and can be adjusted proportionally for larger quantities.
Materials and Equipment:
-
Reactor: 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and addition funnel.
-
Starting Material: 3-chloro-2-(chloromethyl)propan-1-ol (145.0 g, 1.0 mol)
-
Reagents: Sodium hydroxide (NaOH), pellets (88.0 g, 2.2 mol), Deionized water
-
Solvents: Diethyl ether or Methyl tert-butyl ether (MTBE) for extraction, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Vacuum distillation setup with a fractionating column.
Procedure:
-
Reactor Setup: Assemble the 5 L reactor system. Ensure all joints are properly sealed and the system is vented through the top of the condenser to a scrubber system appropriate for acidic vapors.
-
Charge Reagents: Charge the reactor with a solution of sodium hydroxide (88.0 g, 2.2 mol) in deionized water (1 L). Begin vigorous stirring to ensure the NaOH is fully dissolved and to create a vortex.
-
Addition of Starting Material: Slowly add the 3-chloro-2-(chloromethyl)propan-1-ol (145.0 g, 1.0 mol) to the stirred NaOH solution via the addition funnel over a period of 30-45 minutes. The addition is exothermic; control the addition rate to maintain the internal temperature below 50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105°C) using an appropriate heating mantle or circulating fluid in the reactor jacket. Maintain a vigorous reflux with efficient stirring for 12-18 hours. The progress of the reaction can be monitored by GC analysis of aliquots from the organic layer.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature (< 30°C).
-
Transfer the biphasic mixture to a large separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether or MTBE (3 x 300 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with deionized water (2 x 250 mL) and then with saturated brine (1 x 250 mL) to remove residual salts and base.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and rinse the filter cake with a small amount of the extraction solvent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Purification by Vacuum Distillation:
-
Transfer the crude oil to a suitable round-bottom flask for distillation.
-
Assemble a vacuum distillation apparatus, preferably with a short Vigreux column.
-
Distill the product under reduced pressure. Collect the fraction boiling at 78-80°C / 20 mmHg . The expected yield is 75-85%.
-
Process Workflow and Data Presentation
Caption: Scalable workflow for this compound synthesis.
Table 1: Key Process Parameters and Expected Results
| Parameter | Value | Rationale / Notes |
| Scale | 1.0 mole | Protocol is scalable; adjust volumes and equipment accordingly. |
| Starting Material | 3-chloro-2-(chloromethyl)propan-1-ol | 1.0 equivalent |
| Base | Sodium Hydroxide | 2.2 equivalents |
| Reaction Temperature | 100-105°C (Reflux) | Provides sufficient energy for cyclization. |
| Reaction Time | 12-18 hours | Monitor by GC for completion to avoid byproduct formation. |
| Purification | Vacuum Distillation | Essential for achieving high purity (>98%).[4] |
| Expected Yield | 75-85% | Yields are dependent on efficient extraction and distillation. |
| Product Boiling Point | 78-80°C @ 20 mmHg | Literature value for pure compound. |
Product Characterization and Quality Control
To ensure the final product meets the required specifications for use in drug development, the following analytical techniques are essential:
-
Gas Chromatography (GC): The primary method for assessing purity. A purity of >98% is typically required. It can also be used to identify any residual starting material or byproducts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.80-4.70 (m, 2H, -O-CH₂ -C)
-
δ 4.65-4.55 (m, 2H, -O-CH₂ -C)
-
δ 3.85 (d, J=5.5 Hz, 2H, -C-CH₂ -Cl)
-
δ 3.30-3.15 (m, 1H, -CH -(CH₂Cl))
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 76.5 (t, -O-C H₂)
-
δ 45.0 (t, -C H₂-Cl)
-
δ 38.5 (d, -C H-)
-
-
FT-IR (neat): Absence of a broad O-H stretch (~3300 cm⁻¹) indicates complete conversion of the starting alcohol. Presence of a strong C-O-C ether stretch (~1100 cm⁻¹).
Safety and Handling Precautions
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. The closely related compound, 3,3-bis(chloromethyl)oxetane, is classified as an extremely hazardous substance, and similar precautions should be taken.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Generates significant heat when dissolved in water.
-
3-chloro-2-(chloromethyl)propan-1-ol: Irritant and potentially toxic. Avoid inhalation and skin contact.
-
This compound: As a chlorinated ether, it should be treated as toxic and a potential irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
-
Accidental Release: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use combustible materials like paper towels to clean up large spills.
-
Waste Disposal: All aqueous and organic waste should be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]
- 5. 3,3-BIS(CHLOROMETHYL)OXETANE | 78-71-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of Oxetanes
Welcome to the Technical Support Center for the Williamson ether synthesis of oxetanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable four-membered ring system. The inherent ring strain and kinetic challenges of forming oxetanes often lead to competing side reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and achieve higher yields of your desired oxetane products.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of Oxetane with Significant Alkene Byproduct Formation
Question: My reaction is producing a low yield of the desired oxetane, and I'm observing a significant amount of an alkene byproduct. What is causing this, and how can I fix it?
Answer: This is a classic case of the E2 elimination reaction competing with the desired SN2 substitution pathway.[3][4] The alkoxide, which should act as a nucleophile, is instead acting as a base, abstracting a proton and leading to the formation of a double bond.
Causality and Troubleshooting Steps:
-
Substrate Structure (Alkyl Halide/Leaving Group): The structure of your substrate is the most critical factor. The Williamson ether synthesis is most effective with primary alkyl halides or sulfonates.[3][5][6]
-
Secondary Halides/Sulfonates: These are prone to both SN2 and E2 reactions, often resulting in a mixture of products.[4][5]
-
Tertiary Halides/Sulfonates: These will almost exclusively undergo elimination.[4][5]
Recommendation: If possible, redesign your synthesis to ensure the leaving group is on a primary carbon.
-
-
Steric Hindrance: Significant steric bulk on either the alkoxide or the carbon bearing the leaving group will favor elimination.[6][7] A bulky alkoxide will find it easier to abstract a sterically accessible proton on an adjacent carbon rather than perform a backside attack on a hindered electrophilic carbon.[6][7]
Recommendation: Minimize steric hindrance around the reaction centers. While the alkoxide can be secondary or tertiary, pairing it with a less hindered primary alkyl halide is crucial.[5]
-
Base Strength and Concentration: A very strong or highly concentrated base can increase the rate of the E2 reaction.
Recommendation:
-
Use the minimum effective concentration of the base.
-
Consider using a milder base if your alcohol is sufficiently acidic. While strong bases like sodium hydride (NaH) or potassium hydride (KH) are common, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective in some cases, particularly for aryl ethers.[8][9]
-
-
Temperature: Higher reaction temperatures tend to favor elimination over substitution.[3]
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., room temperature or 50 °C) and only increase it if the reaction is not proceeding.[3]
Issue 2: No Reaction or Very Slow Conversion
Question: I've set up my intramolecular Williamson ether synthesis for an oxetane, but I'm seeing no product formation, even after an extended reaction time. What could be the problem?
Answer: A lack of reactivity can stem from several factors, from the choice of reagents to the reaction setup.
Causality and Troubleshooting Steps:
-
Leaving Group Ability: The success of the SN2 reaction is highly dependent on having a good leaving group.
Recommendation:
-
Ensure you are using a good leaving group. In order of decreasing reactivity: Iodide > Bromide > Chloride > Tosylate (OTs) > Mesylate (OMs).[5] Fluoride is not a suitable leaving group.
-
If you are using a halide, consider converting the alcohol to a tosylate or mesylate, which are excellent leaving groups.[1][5]
-
-
Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the alkoxide.
-
Protic Solvents (e.g., ethanol, water): These will solvate the alkoxide, reducing its nucleophilicity and slowing down the SN2 reaction.[3]
-
Apolar Solvents: These may not sufficiently dissolve the alkoxide salt, leading to a heterogeneous mixture and slow reaction.
Recommendation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][7][9] These solvents solvate the cation but leave the alkoxide nucleophile "naked" and highly reactive. THF is also a common choice.[5][8]
-
-
Incomplete Deprotonation: The alcohol must be fully deprotonated to form the reactive alkoxide.
Recommendation:
-
Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols to drive the reaction to completion.[5]
-
Ensure the NaH is fresh and reactive. Old NaH can be coated with an unreactive layer of sodium hydroxide.
-
Issue 3: Formation of a Ring-Opened Byproduct (Grob Fragmentation)
Question: Besides my desired oxetane, I am isolating an aldehyde and an alkene. What is this side reaction, and can it be suppressed?
Answer: This is likely due to a Grob fragmentation, a competing side reaction to the intramolecular Williamson etherification for oxetane synthesis.[1][2] This reaction is entropically favored and can be a significant pathway, especially with certain substrate geometries.[2]
Mechanism of Grob Fragmentation:
The halo-alkoxide can fragment in a concerted or stepwise manner, where the C-C bond cleaves, and an electron pair from the oxygen forms a carbonyl group, ejecting the leaving group.
Troubleshooting Steps:
-
Substrate Conformation: The Grob fragmentation is highly dependent on the stereochemical arrangement of the substrate. An anti-periplanar arrangement of the C-C bond to be cleaved and the leaving group is often required.
Recommendation:
-
If possible, modify the substrate to disfavor the conformation required for fragmentation. Introducing bulky groups can sometimes lock the molecule in a conformation that favors the desired SN2 cyclization (Thorpe-Ingold effect).[10]
-
-
Reaction Conditions: While less straightforward to control than for elimination, milder reaction conditions may favor the desired cyclization.
Recommendation:
-
Use the mildest effective base.
-
Keep the reaction temperature as low as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for an intramolecular Williamson ether synthesis of an oxetane?
A1: The choice of base depends on the acidity of the alcohol. For simple aliphatic alcohols, a strong, non-nucleophilic base is required to ensure complete deprotonation. Sodium hydride (NaH) is a very common and effective choice.[1][5][8] Potassium hydride (KH) and potassium tert-butoxide (KOtBu) are also frequently used.[1][8] For more acidic alcohols, a milder base like potassium carbonate may suffice.[9]
Q2: How does the choice of leaving group affect the reaction?
A2: The rate of the SN2 reaction is directly influenced by the ability of the leaving group to depart. A better leaving group will result in a faster reaction. The general order of leaving group ability for common substrates is: I⁻ > Br⁻ > Cl⁻ ≈ TsO⁻ > MsO⁻. Tosylates and mesylates are excellent leaving groups and are often used to convert a primary alcohol into a reactive electrophile for cyclization.[1][5]
Q3: Can I synthesize a 3,3-disubstituted oxetane using this method?
A3: Yes, the Williamson ether synthesis is a viable method for preparing 3,3-disubstituted oxetanes. In fact, the presence of gem-disubstitution at the 3-position can sometimes accelerate the rate of cyclization through the Thorpe-Ingold effect, which favors the conformation required for ring closure.[10]
Q4: My starting material is a 1,3-diol. What is the best way to proceed?
A4: Starting from a 1,3-diol, you need to selectively activate one of the hydroxyl groups. A common strategy involves:
-
Selective Protection/Activation: Selectively protect one alcohol (e.g., as a silyl ether), activate the other as a good leaving group (e.g., tosylate), deprotect the first alcohol, and then proceed with the base-mediated cyclization.
-
One-Pot Procedures: There are one-pot procedures available. For example, using an Appel reaction to convert a primary alcohol in the diol to an iodide, followed by in-situ treatment with a base to effect cyclization.[1]
-
From Diol to Halohydrin: A common lab preparation involves reacting the 1,3-diol with acetyl chloride to form a chlorohydrin acetate, which is then treated with a strong base to form the oxetane.[11][12]
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Competing pathways in oxetane synthesis.
Summary of Key Reaction Parameters
| Parameter | Recommendation for Oxetane Synthesis | Rationale |
| Substrate | Primary halide or sulfonate | Minimizes competing E2 elimination reactions.[3][4][5] |
| Base | Strong, non-nucleophilic (e.g., NaH, KH) | Ensures complete formation of the alkoxide nucleophile.[5][8] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Enhances nucleophilicity of the alkoxide.[3][7][8] |
| Temperature | 50-100 °C, but as low as feasible | Higher temperatures favor elimination side reactions.[3] |
| Leaving Group | Good (e.g., I, Br, OTs, OMs) | A better leaving group increases the rate of the SN2 reaction.[1][5] |
Experimental Protocol Example: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols
This protocol is adapted from a procedure reported by Mandal and co-workers and provides a convenient one-pot method.[1][8]
-
To a solution of the 1,3-diol in a suitable solvent (e.g., acetonitrile), add triphenylphosphine (PPh₃) and imidazole.
-
Cool the mixture in an ice bath and add iodine (I₂) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the primary alcohol is converted to the iodide (monitor by TLC).
-
Add a strong base, such as sodium hydride (NaH), to the reaction mixture.
-
Heat the reaction mixture to promote the intramolecular cyclization to the oxetane.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Caption: One-pot oxetane synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. teachthemechanism.com [teachthemechanism.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2 | Semantic Scholar [semanticscholar.org]
Stability of 3-(Chloromethyl)oxetane under acidic and basic conditions.
Technical Support Center: Stability of 3-(Chloromethyl)oxetane
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concern for this compound is its susceptibility to ring-opening reactions. The oxetane ring is strained, though less so than an epoxide, making it prone to cleavage under certain conditions.[1][2] This reactivity is influenced by pH, temperature, and the presence of nucleophiles or electrophiles. Both strongly acidic and strongly basic conditions can promote ring-opening, leading to the formation of undesired byproducts and compromising the yield and purity of your target molecule.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack.[3] This acid-catalyzed ring-opening can proceed even with weak nucleophiles.[3] Strong protic acids should be used with caution as they can lead to decomposition.[4] For instance, attempts to perform esterification using an alcohol in the presence of HCl have been shown to lead to decomposition of the oxetane ring.[4] Lewis acids can also promote ring-opening.[5]
Q3: What is the stability of this compound under basic conditions?
A3: The oxetane ring is generally more tolerant of basic conditions compared to acidic conditions.[4] Many reactions, such as ester hydrolysis, can be carried out efficiently under basic conditions without causing ring-opening.[4] However, strong bases can promote ring-opening reactions, especially in the presence of potent nucleophiles.[3] It is also important to note that the chloromethyl group is a potential site for nucleophilic substitution, which can compete with reactions at other sites in the molecule.
Q4: Are there any specific reagents that are known to be incompatible with this compound?
A4: Yes, strong oxidizing agents are listed as incompatible materials in safety data sheets for the related compound 3,3-bis(chloromethyl)oxetane.[6] Additionally, as mentioned, strong acids and bases should be used with care. Reagents that can act as both a strong nucleophile and a base may also lead to complex reaction mixtures.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9] Avoid contact with incompatible materials such as strong oxidizing agents.[6]
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the stability of this compound during your experiments.
Visual Troubleshooting Flowchart
Below is a flowchart to guide you through the troubleshooting process when you suspect instability of this compound in your reaction.
Caption: Troubleshooting flowchart for this compound stability.
Quantitative Stability Data Summary
The stability of this compound is highly dependent on the specific reaction conditions. The following table summarizes its general stability profile.
| Condition Category | Reagent/Parameter | Stability of this compound | Recommended Precautions |
| Acidic | Strong Protic Acids (e.g., HCl, H₂SO₄) | Low - Prone to rapid ring-opening and decomposition.[4] | Avoid if possible. If necessary, use catalytic amounts at low temperatures and monitor the reaction closely. |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Variable - Can catalyze ring-opening.[5] | Use stoichiometric amounts or less at controlled temperatures. | |
| Basic | Strong Bases (e.g., n-BuLi, NaH) | Moderate to Low - Risk of ring-opening, especially with nucleophilic bases.[3] | Use at low temperatures (e.g., -78 °C to 0 °C). Consider non-nucleophilic bases. |
| Weaker, Non-nucleophilic Bases (e.g., DIPEA, Et₃N) | High - Generally stable under these conditions.[4] | Standard inert atmosphere techniques are usually sufficient. | |
| Temperature | Elevated Temperatures (>80 °C) | Moderate - Can promote decomposition, especially over long reaction times. | Use the lowest effective temperature and minimize reaction duration. |
| Nucleophiles | Strong Nucleophiles | Moderate to Low - Can undergo ring-opening or substitution at the chloromethyl group.[3] | Control stoichiometry and reaction temperature carefully. |
Experimental Protocols
Protocol: Nucleophilic Substitution on the Chloromethyl Group under Mildly Basic Conditions
This protocol describes a general procedure for the reaction of this compound with a nucleophile, for example, sodium azide, to form 3-(azidomethyl)oxetane, a precursor for energetic polymers.[10] This reaction is performed under conditions that favor substitution at the primary chloride while minimizing the risk of oxetane ring-opening.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium azide (1.2 eq) and tetrabutylammonium bromide (0.05 eq). Add sodium hydroxide (1.1 eq) to maintain basic conditions.
-
Reaction Initiation: Add the aqueous solution to the vigorously stirring solution of this compound in the flask.
-
Reaction Progress: Heat the biphasic mixture to a gentle reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(azidomethyl)oxetane.
Mechanism: Acid-Catalyzed Ring Opening of this compound
The following diagram illustrates the general mechanism for the ring-opening of this compound under acidic conditions with a generic nucleophile (Nu-H).
Caption: Acid-catalyzed ring-opening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 3,3-BIS(CHLOROMETHYL)OXETANE CAS#: 78-71-7 [m.chemicalbook.com]
- 10. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Byproducts in the Cationic Polymerization of Substituted Oxetanes
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cationic ring-opening polymerization (CROP) of substituted oxetanes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to diagnose and resolve common issues related to byproduct formation. Uncontrolled side reactions can lead to polymers with broad molecular weight distributions, lower-than-expected molecular weights, and compromised material properties. This guide is structured to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems, outlines their most likely causes rooted in byproduct formation, and provides actionable strategies for resolution.
Problem 1: Bimodal or Broad Molecular Weight Distribution (MWD) Observed in GPC
You run a gel permeation chromatography (GPC) analysis on your final polymer and observe a broad, non-unimodal peak, often with a distinct shoulder or a separate peak in the low molecular weight region.
Probable Cause(s): The most frequent cause of this observation is the formation of cyclic oligomers.[1] In the CROP of oxetanes, the propagating cationic chain end can undergo an intramolecular nucleophilic attack by an oxygen atom from its own backbone. This "backbiting" reaction cleaves off a stable cyclic species, most commonly the cyclic tetramer, and terminates the linear chain.[1][2] This process competes directly with the desired linear propagation, resulting in a mixture of high-molecular-weight polymer and low-molecular-weight cyclic byproducts.
Diagnostic & Resolution Strategies:
-
Confirm the Presence of Cyclic Oligomers:
-
Fractionation: Attempt to separate the low molecular weight fraction from the main polymer using a solvent/non-solvent system (e.g., dissolving the crude product in dichloromethane and precipitating the polymer with cyclohexane or methanol, which may leave oligomers in solution).[3]
-
Analysis: Analyze the extracted fraction using Mass Spectrometry (MS) or ¹H NMR to confirm the cyclic structure. The MS spectrum should show a dominant peak corresponding to the mass of the cyclic tetramer.[3]
-
-
Optimize Reaction Conditions to Suppress Backbiting:
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-polar, non-coordinating solvents like dichloromethane (DCM) are common but can favor the formation of cyclic oligomers (up to 30%).[3] Switching to a more coordinating solvent like 1,4-dioxane can significantly reduce cyclic byproduct formation (to ~10%) by stabilizing the propagating species and hindering the intramolecular backbiting motion.[3][4]
-
Temperature Control: CROP of oxetanes is exothermic.[5][6] Localized heating can increase the rate of backbiting relative to propagation. Running the polymerization at lower temperatures (e.g., 0 °C or below) can suppress this side reaction, though it may also slow the overall polymerization rate.
-
Monomer Concentration: Higher monomer concentrations generally favor the intermolecular propagation reaction over the intramolecular backbiting reaction.
-
Workflow: Mitigating Cyclic Oligomer Formation
Caption: Troubleshooting workflow for bimodal molecular weight distribution.
Problem 2: Average Molecular Weight (Mn) is Consistently Lower Than Theoretical Value
You've calculated the theoretical number-average molecular weight (Mn) based on your monomer-to-initiator ratio ([M]/[I]), but experimental GPC results show a significantly lower value. The MWD may or may not be broad.
Probable Cause(s): This issue points towards uncontrolled chain transfer reactions .[7] A chain transfer event terminates a growing polymer chain and simultaneously initiates a new one. Since each initiator molecule starts multiple chains, the final Mn is much lower than predicted. Common chain transfer agents in oxetane CROP include:
-
Water/Protic Impurities: Water is a highly efficient chain transfer agent. The active cationic center can be quenched by water, releasing a proton that initiates a new chain.
-
Monomer: Chain transfer to monomer can occur, though it is less common than with other impurities.
-
Solvent: Certain solvents can participate in chain transfer.
-
Hydroxyl Groups: If the monomer or co-catalyst contains hydroxyl groups, these can act as potent chain transfer agents, especially when their concentration is higher than the initiator.[7]
Diagnostic & Resolution Strategies:
-
Implement Rigorous Dry Conditions: This is the most critical step.
-
Monomer/Solvent Purification: Dry all monomers and solvents over a suitable drying agent (e.g., CaH₂) followed by distillation under an inert atmosphere (Argon or Nitrogen).[1] High-vacuum techniques are recommended for the highest purity.[1]
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere immediately before use.
-
Inert Atmosphere: Conduct the entire polymerization in a glovebox or using Schlenk line techniques to strictly exclude atmospheric moisture.
-
-
Re-evaluate Initiator System:
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical side reactions in the cationic polymerization of substituted oxetanes?
The two dominant side reactions are intramolecular chain transfer (backbiting) leading to cyclic oligomers and intermolecular chain transfer to impurities or other agents, which leads to premature chain termination and reduced molecular weight.
Q2: Can you illustrate the "backbiting" mechanism that forms cyclic oligomers?
Certainly. Backbiting occurs when an oxygen atom within the growing polymer chain acts as a nucleophile, attacking the active tertiary oxonium ion at the chain end. For oxetanes, the geometry often favors the formation of a stable six-membered ring-like transition state, which leads to the cleavage of the cyclic tetramer.
Caption: Mechanism of cyclic tetramer formation via backbiting.
Q3: How do common reaction parameters influence byproduct formation?
The choice of experimental conditions has a profound impact on the prevalence of side reactions. The following table summarizes key relationships:
| Parameter | Effect on Cyclic Oligomers (Backbiting) | Effect on Chain Transfer Products | Rationale & Expert Insight |
| Temperature | Increases | Increases | Higher thermal energy increases the rate of all reactions, but often favors the entropically-driven cyclization and chain transfer reactions more than propagation.[8] |
| Solvent Polarity | Increases in non-coordinating polar solvents (e.g., DCM) [3] | Variable | Less polar or more coordinating solvents (e.g., 1,4-dioxane) can stabilize the propagating ion, reducing its reactivity towards backbiting.[4] |
| Monomer Conc. | Decreases | Decreases (relative to transfer to impurity) | Higher [Monomer] increases the probability of intermolecular propagation versus intramolecular backbiting or transfer to a fixed amount of impurity. |
| Initiator Type | Highly Dependent | Highly Dependent | "Living" initiator systems with stable counter-ions (e.g., hexafluoroantimonate) suppress termination and transfer.[4] Systems with slow initiation can lead to more side reactions.[3] |
| Impurities (H₂O) | Minimal direct effect | Dramatically Increases | Water is a powerful chain transfer agent that terminates chains and re-initiates new, shorter ones, drastically lowering the final Mn.[7] |
Q4: Is it possible to achieve a truly "living" polymerization of oxetanes without byproducts?
Yes, under specific and stringent conditions, a controlled, living polymerization of oxetane is achievable.[3][4] The key requirements are:
-
Ultra-High Purity: All components (monomer, solvent, initiator) must be rigorously purified and handled under a strictly inert atmosphere to eliminate all chain-transfer agents.[1]
-
Fast Initiation: The rate of initiation must be faster than or equal to the rate of propagation. This ensures all chains start growing at the same time. Using pre-formed oxonium salts can achieve this.[3][4]
-
Stable Propagating Species: The choice of counter-ion and solvent must prevent irreversible termination and minimize backbiting. Using a non-nucleophilic, stable counter-ion (e.g., SbF₆⁻) in a moderately coordinating solvent is beneficial.[4]
Under these conditions, polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.3) can be synthesized with no detectable cyclic oligomer formation.[3]
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Purification of Oxetane Monomer and Solvent (DCM)
This protocol is critical for minimizing chain transfer reactions.
-
Pre-Drying: Place the substituted oxetane monomer or dichloromethane (DCM) over fresh calcium hydride (CaH₂) powder. Allow it to stir under an inert atmosphere (N₂) at room temperature for at least 24 hours.
-
Degassing (Optional but Recommended): For the highest purity, perform three freeze-pump-thaw cycles on the monomer to remove dissolved gases.
-
Distillation: Assemble flame-dried distillation glassware. Distill the monomer or solvent from the CaH₂ under a positive pressure of dry argon or nitrogen.
-
Storage: Collect the freshly distilled liquid in a flame-dried Schlenk flask equipped with a Teflon valve. Store under an inert atmosphere, preferably in a glovebox, until use. Use within 24 hours for best results.
Protocol 2: General Procedure for CROP of a Substituted Oxetane
This procedure assumes all reagents have been purified as described above and is performed under an inert atmosphere (glovebox or Schlenk line).
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of purified, dry solvent (e.g., 1,4-dioxane or DCM).
-
Cooling: Place the flask in a cooling bath set to the desired reaction temperature (e.g., 0 °C).
-
Monomer Addition: Using a gas-tight syringe, add the purified substituted oxetane monomer to the stirring solvent. Allow the solution to thermally equilibrate for 10-15 minutes.
-
Initiation: Prepare a stock solution of the initiator (e.g., BF₃OEt₂) in the same dry solvent. Rapidly inject the required amount of initiator solution into the monomer solution with vigorous stirring to ensure fast, uniform initiation.
-
Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography (GC).
-
Termination: Quench the polymerization by adding a small amount of a terminating agent, such as chilled methanol or an ammonia/methanol solution.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification & Drying: Collect the polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Analyze the final polymer for molecular weight (Mn), molecular weight distribution (MWD) using GPC, and structure using NMR.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formation of Cyclic Oligomers | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
Improving the regioselectivity of 3-(Chloromethyl)oxetane reactions
Technical Support Center: 3-(Chloromethyl)oxetane Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide you, our fellow researchers and innovators, with practical, in-depth guidance on navigating the complexities of reactions involving this versatile building block. The inherent strain and unique electronic properties of the oxetane ring present both synthetic opportunities and challenges, particularly concerning the control of regioselectivity in ring-opening reactions.[1][2]
This guide moves beyond standard protocols to offer troubleshooting strategies and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to optimize your reaction outcomes, minimize side products, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of nucleophilic attack on this compound, and why is regioselectivity a critical issue?
When this compound undergoes a ring-opening reaction with a nucleophile, there are two principal outcomes depending on the site of attack. This leads to the formation of two constitutional isomers.
-
Path A (C3 Attack): The nucleophile attacks the methylene carbon of the chloromethyl substituent. This is a standard SN2 substitution on a primary alkyl halide and does not involve ring-opening.
-
Path B (C2/C4 Attack): The nucleophile attacks one of the two equivalent methylene carbons (C2 or C4) of the oxetane ring, leading to the opening of the strained four-membered ring. This is often the desired pathway for introducing a 3-hydroxypropyl backbone.
Controlling regioselectivity is paramount because it dictates the structure of the final product. A lack of control leads to a mixture of isomers, which can be difficult to separate and results in a lower yield of the desired compound, complicating downstream applications in drug development and materials science.
Q2: What are the key factors that govern whether a reaction proceeds via ring-opening versus substitution at the chloromethyl group?
The regiochemical outcome is a delicate balance of several factors, primarily steric and electronic effects, which are heavily influenced by the reaction conditions.[3]
-
Nucleophile Strength & Hardness (HSAB Theory): "Hard" nucleophiles (e.g., RO⁻, R₂N⁻) tend to favor attack at the harder electrophilic center, which is typically the carbon of the chloromethyl group. "Soft" nucleophiles may favor attack at the carbons of the oxetane ring, which can be considered softer electrophilic sites, especially under Lewis acid catalysis.
-
Reaction Conditions (Acidic vs. Basic/Neutral):
-
Basic/Neutral Conditions: Under these conditions, the reaction is typically under kinetic control, and SN2-type reactions dominate. Strong nucleophiles will primarily attack the less sterically hindered and more electrophilic carbon.[3][4]
-
Acidic Conditions (Brønsted or Lewis Acid): The presence of an acid activates the oxetane ring by protonating or coordinating to the oxygen atom.[5] This makes the ring carbons significantly more electrophilic. This activation strongly favors ring-opening over substitution at the chloromethyl group. The attack then proceeds in an SN1-like or SN2-like manner on the ring carbons.[3]
-
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically encumbered position. The C2/C4 carbons of the oxetane ring are generally more accessible than the carbon of the chloromethyl group, which is adjacent to the substituted C3 position.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Mixture of Ring-Opened and Substitution Products
You've run your reaction and NMR analysis shows a significant percentage of the product resulting from chloride displacement, alongside your desired ring-opened product.
-
Potential Cause A: Inadequate Ring Activation.
-
Explanation: For many nucleophiles, especially weaker ones, the oxetane ring is not sufficiently electrophilic to compete with the primary alkyl chloride. Without acid catalysis, the inherent reactivity of the C-Cl bond may dominate.
-
Proposed Solution: Introduce a Lewis or Brønsted acid to activate the oxetane ring. The acid coordinates to the oxygen atom, creating a partial positive charge on the adjacent carbons and dramatically increasing their electrophilicity, thereby favoring the ring-opening pathway.
-
-
Potential Cause B: Nucleophile Choice.
-
Explanation: As discussed in the FAQs, a very hard and strong nucleophile might preferentially attack the chloromethyl carbon.
-
Proposed Solution: If compatible with your overall synthetic scheme, consider using a softer nucleophile. Alternatively, modifying the reaction conditions by adding a suitable Lewis acid can redirect even hard nucleophiles to attack the oxetane ring.
-
Problem 2: Low Yield and/or Formation of Polymeric Byproducts
Your reaction is sluggish, and you observe a significant amount of high-molecular-weight material, often seen as a baseline "hump" in NMR or as an insoluble residue.
-
Potential Cause: Cationic Ring-Opening Polymerization (CROP).
-
Explanation: This is a very common side reaction, especially under acidic conditions.[6][7] The activated oxonium ion intermediate is itself a potent electrophile that can be attacked by the oxygen atom of another oxetane molecule, initiating a chain reaction that leads to polymer formation.[7]
-
Proposed Solutions:
-
Control Stoichiometry: Carefully control the amount of Lewis acid used. Often, only catalytic amounts are necessary. An excess of acid can significantly increase the rate of polymerization.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polymerization often has a higher activation energy than the desired nucleophilic attack.
-
Slow Addition: Add the Lewis acid or the this compound substrate slowly to the reaction mixture. This keeps the instantaneous concentration of the highly reactive activated species low, minimizing the chance for intermolecular polymerization.
-
Solvent Choice: Use of non-polar solvents can sometimes disfavor the charge-separated intermediates that lead to polymerization.
-
-
Mechanistic Insights & Control Strategies
The key to mastering regioselectivity lies in understanding and manipulating the reaction mechanism.
Mechanism of Ring-Opening
Under acidic conditions, the reaction proceeds through an activated oxonium ion. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 pathways.
-
SN2-like Pathway: The nucleophile attacks the less substituted carbon (C2/C4) from the backside, leading to inversion of stereochemistry if a chiral center were present. This is favored by strong nucleophiles and less potent Lewis acids.
-
SN1-like Pathway: With strong Lewis acids or in highly polar solvents, a partial or full carbocation can develop at the more substituted carbon (C3), if it were, for instance, a tertiary center. For this compound, the primary carbons C2/C4 are still the likely sites of attack, but the transition state will have more carbocationic character.
The diagram below illustrates the decision points in controlling the reaction pathway.
Caption: Decision workflow for controlling regioselectivity.
Data Summary: Influence of Reaction Parameters
The choice of catalyst and nucleophile has a profound impact on the regiochemical outcome. The following table summarizes general trends observed in the literature.
| Parameter | Condition/Reagent | Favored Product | Rationale |
| Catalyst | No Acid (Neutral/Basic) | Substitution at C-Cl | The C-Cl bond is inherently more reactive without ring activation. |
| Brønsted Acid (e.g., TFA) | Ring-Opening | Protonation of the oxetane oxygen activates the ring for nucleophilic attack.[5] | |
| Lewis Acid (e.g., BF₃·OEt₂, Al(C₆F₅)₃) | Ring-Opening | Coordination to the oxetane oxygen creates a highly electrophilic oxonium ion.[5][8][9] | |
| Nucleophile | Strong/Hard (e.g., RO⁻, N₃⁻) | Can favor C-Cl substitution without acid | Attack at the harder electrophilic center. |
| Weak/Soft (e.g., RSH, ArOH) | Ring-Opening (requires acid) | Requires activation of the oxetane ring to become a viable electrophile. | |
| Solvent | Aprotic Nonpolar (e.g., Toluene) | Ring-Opening | Can suppress polymerization by disfavoring charge separation.[8] |
| Protic (e.g., Alcohols) | Can lead to solvolysis | The solvent can act as the nucleophile, leading to undesired byproducts. |
Experimental Protocol: Regioselective Ring-Opening with Sodium Azide
This protocol details a representative procedure for the regioselective synthesis of 1-azido-3-chloropropan-2-ol, a useful energetic plasticizer precursor, by favoring ring-opening over substitution.
Objective: To maximize the yield of the ring-opened product by using a Lewis acid to activate the oxetane ring.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Lithium Perchlorate (LiClO₄) - Lewis Acid
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.5 eq) and lithium perchlorate (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask and stir the suspension.
-
Substrate Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-azido-3-chloropropan-2-ol.
Expected Outcome: This procedure should yield the desired ring-opened product with high regioselectivity. The Lewis acid (LiClO₄) activates the oxetane, making the ring carbons the primary site of attack for the azide nucleophile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. ddd.uab.cat [ddd.uab.cat]
Catalyst Selection for Efficient 3-(Chloromethyl)oxetane Polymerization: A Technical Support Guide
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cationic ring-opening polymerization of 3-(chloromethyl)oxetane. This guide offers practical, field-proven insights and detailed protocols to navigate the complexities of this polymerization process effectively.
Troubleshooting Guide
This section addresses common experimental issues encountered during the polymerization of this compound, providing potential causes and actionable solutions.
Question 1: Why is my polymer yield consistently low, or the monomer conversion incomplete?
Answer:
Low polymer yield or incomplete monomer conversion is a frequent challenge in the cationic ring-opening polymerization of this compound. The root cause often lies in the purity of the reagents and the precise control of reaction conditions.
-
Purity of Monomer and Solvent: The monomer, this compound, and the solvent must be rigorously purified to remove any nucleophilic impurities, particularly water. These impurities can act as chain transfer agents or terminating agents, prematurely ending the polymer chain growth. It is crucial to distill the monomer and solvent over a suitable drying agent, such as calcium hydride, immediately before use.
-
Catalyst and Co-catalyst Concentration: The concentration of the catalyst, such as boron trifluoride (BF₃), and any co-catalyst, like water, is critical. For instance, with BF₃ as the catalyst, the ratio of water to BF₃ significantly impacts the reaction rate. At low water concentrations (H₂O/BF₃ ratios < 0.5), the kinetics are first-order with respect to the monomer, catalyst, and co-catalyst.[1][2] However, as the ratio approaches 0.5, the rate reaches a maximum and then rapidly decreases with any further increase in water concentration.[1][2] This indicates that an optimal amount of a proton source (co-catalyst) is necessary to initiate the polymerization efficiently.
-
Reaction Temperature: The polymerization of oxetanes is sensitive to temperature. Lower temperatures generally favor the propagation reaction and suppress side reactions, such as chain transfer. Conducting the polymerization at sub-ambient temperatures, for example, between -60°C and +20°C, can improve polymer yield and molecular weight control.[1][2]
-
Catalyst Activity: The chosen catalyst may not be sufficiently active under the selected reaction conditions. For photoinitiated polymerizations, an extended induction period can be observed, which can be shortened by increasing the reaction temperature or by copolymerizing with a more reactive monomer.[3]
Question 2: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad. How can I achieve a narrower PDI?
Answer:
A broad molecular weight distribution suggests a lack of control over the initiation and propagation steps of the polymerization, leading to polymer chains of varying lengths. Several factors can contribute to this issue:
-
Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new polymer chains will be formed throughout the reaction, resulting in a broad PDI. To address this, ensure rapid and uniform mixing of the catalyst with the monomer solution at the start of the reaction. The choice of initiator is also crucial; for instance, in the cationic ring-opening polymerization of 2-oxazolines, alkyl tosylates (except for methyl tosylate) are known to be slow initiators.[4] While a different monomer, this highlights the importance of initiator selection.
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or impurities can lead to the formation of new, shorter polymer chains, thereby broadening the PDI. As mentioned previously, meticulous purification of all reagents is essential to minimize these side reactions.
-
Temperature Gradients: Inconsistent temperature control throughout the reactor can lead to different polymerization rates in different regions of the reaction mixture, contributing to a broader PDI. Using a well-stirred reactor with efficient heat transfer is important, especially for larger-scale reactions.
Question 3: My polymerization reaction fails to initiate. What are the likely causes?
Answer:
Complete failure of initiation can be frustrating but is often traceable to a few key factors:
-
Inactive Catalyst: The catalyst may have decomposed due to improper storage or handling. For example, Lewis acids like BF₃ are highly sensitive to moisture and should be handled under an inert atmosphere. Photo-acid generators (PAGs) used in photopolymerizations have specific wavelength requirements for activation; ensure the light source is appropriate for the chosen PAG.[5][6]
-
Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench the cationic active centers. Purification of the monomer and solvent is the primary solution.
-
Insufficient Co-catalyst: As discussed, some catalyst systems require a co-catalyst to initiate polymerization. For the BF₃ system, a controlled amount of a proton source like water is necessary.[1][2] In its complete absence, initiation may not occur.
-
Incorrect Temperature: While lower temperatures are generally preferred for better control, some catalyst systems may have a minimum temperature requirement for efficient initiation. Consult the literature for the optimal temperature range for your specific catalyst.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of catalysts and the mechanism of this compound polymerization.
Question 1: What are the most common and effective catalysts for the polymerization of this compound?
Answer:
The polymerization of this compound is typically carried out via cationic ring-opening polymerization. Several classes of catalysts are effective:
-
Lewis Acids: Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·OEt₂), is a widely studied and effective catalyst.[1][2][7] It requires a co-catalyst, typically a proton source like water or an alcohol, to generate the initiating species.
-
Organoaluminum Compounds: Triisobutylaluminium ((i-Bu)₃Al) has also been used to catalyze the polymerization of oxetanes, including the copolymerization of 3,3-bis(chloromethyl)oxetane with tetrahydrofuran.[8]
-
Photo-Acid Generators (PAGs): For applications requiring spatial and temporal control, such as in coatings and 3D printing, photo-initiated cationic polymerization is employed.[6] Upon irradiation with light of a specific wavelength, PAGs generate a strong acid that initiates the polymerization. Common PAGs include onium salts like diaryliodonium and triarylsulfonium salts.[3][9]
Question 2: What is the role of a co-catalyst in the polymerization of this compound?
Answer:
In many cationic ring-opening polymerizations initiated by Lewis acids, a co-catalyst is essential for the formation of the true initiating species. For example, when using BF₃, the Lewis acid itself does not directly initiate polymerization. It first reacts with a co-catalyst (also known as an initiator), such as water, to form a protonic acid complex (e.g., H⁺[BF₃OH]⁻).[1][2] This proton then adds to the oxygen atom of the oxetane ring, creating a protonated oxetane, which is the initial cationic active center that starts the polymer chain growth.
Question 3: Can you explain the cationic ring-opening polymerization mechanism of this compound?
Answer:
The cationic ring-opening polymerization of this compound proceeds through three main steps: initiation, propagation, and termination/chain transfer.
-
Initiation: The polymerization is initiated by a strong acid, which can be a protonic acid or a carbocation. This acid protonates the oxygen atom of the oxetane ring, forming a cyclic oxonium ion. This oxonium ion is the active center for polymerization.[9]
-
Propagation: A neutral monomer molecule attacks the carbon atom adjacent to the positively charged oxygen in the cyclic oxonium ion. This results in the opening of the strained four-membered ring and the formation of a new, longer polymer chain with a regenerated oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.
-
Termination and Chain Transfer: The polymerization can be terminated by reaction of the active center with a nucleophile or by recombination with the counter-ion. Chain transfer reactions can also occur, where the active center is transferred to a monomer, polymer, or solvent molecule, leading to the termination of one polymer chain and the initiation of a new one.
Detailed Experimental Protocol: Cationic Ring-Opening Polymerization of this compound using BF₃·OEt₂
This protocol provides a general procedure for the polymerization of this compound. Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Methanol (for quenching)
-
Calcium hydride (CaH₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Purification of Reagents:
-
Dry the solvent (e.g., dichloromethane) by refluxing over CaH₂ for at least 4 hours, followed by distillation under an inert atmosphere.
-
Distill this compound from CaH₂ under reduced pressure and store it under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Place the flask under an inert atmosphere.
-
-
Polymerization:
-
Using a syringe, transfer the desired amount of purified this compound and dry solvent into the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryostat.
-
Prepare a solution of the catalyst, BF₃·OEt₂, in the dry solvent in the dropping funnel.
-
Add the catalyst solution dropwise to the stirred monomer solution over a period of 10-15 minutes.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at the set temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the reaction mixture.
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
Visualization of Key Processes
Cationic Ring-Opening Polymerization Mechanism
Caption: Cationic Ring-Opening Polymerization Mechanism.
Troubleshooting Workflow for this compound Polymerization
Caption: Troubleshooting Workflow for Polymerization.
Catalyst System Comparison
| Catalyst System | Common Examples | Initiation Mechanism | Key Advantages | Key Considerations |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Requires a co-catalyst (e.g., H₂O, alcohol) to form a protonic acid.[1][2] | High activity, well-established for oxetane polymerization. | Highly sensitive to moisture; precise control of co-catalyst concentration is critical. |
| Organoaluminum Compounds | Triisobutylaluminium ((i-Bu)₃Al) | Coordination-insertion or cationic mechanism. | Can be used for copolymerization with other cyclic ethers.[8] | Can be pyrophoric and requires careful handling under inert atmosphere. |
| Photo-Acid Generators (PAGs) | Diaryliodonium salts, Triarylsulfonium salts | Photolytic generation of a strong acid upon UV irradiation.[6] | High spatial and temporal control; polymerization can be initiated on demand. | May exhibit an induction period; requires a suitable light source.[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 8. scilit.com [scilit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Post-Polymerization Modification of Poly(3-(chloromethyl)oxetane)
Welcome to the technical support center for poly(3-(chloromethyl)oxetane) [PCMO]. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile polymer platform. PCMO, with its reactive primary chloride on each repeating unit, serves as an exceptional scaffold for introducing a wide array of functional groups. However, the path from the starting polymer to a precisely functionalized material can present unique challenges.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the complexities of PCMO modification. Our goal is to explain not just the "how" but the critical "why" behind each experimental step, ensuring your success.
Part 1: Troubleshooting Guide for Common Experimental Issues
Navigating post-polymerization modifications requires anticipating and resolving potential hurdles. This section addresses the most common issues encountered in the lab, providing a systematic approach to diagnosis and resolution.
Issue 1: Incomplete or Low Conversion of Chloromethyl Groups
Symptom: Spectroscopic analysis (e.g., ¹H NMR, FTIR) after the reaction and purification shows a significant portion of the original -CH₂Cl groups remain unreacted. The degree of substitution is lower than targeted.
Potential Causes & Scientific Rationale:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be reactive enough to displace the chloride under the selected conditions. Primary alkyl chlorides are moderately reactive, and a weak nucleophile will result in slow kinetics.
-
Steric Hindrance: The polymer backbone can sterically shield the chloromethyl groups, particularly in dense solutions or for bulky nucleophiles. This effect increases as the modification proceeds and neighboring groups are substituted.
-
Poor Solvent Choice: The reaction medium must be able to dissolve the polymer and solvate the nucleophile effectively. Aprotic polar solvents (e.g., DMF, DMSO, NMP) are generally preferred as they solvate the cation of a nucleophilic salt, leaving the anion "bare" and more reactive. In contrast, protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Phase Incompatibility: In reactions involving inorganic salts (e.g., NaN₃, KCN), the salt may have poor solubility in the organic solvent where the polymer is dissolved. This creates a solid-liquid phase issue, limiting the concentration of the nucleophile in the reaction phase.[1]
-
Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Nucleophilic substitutions on polymers are often slower than on small-molecule analogues.
Recommended Solutions:
| Solution | Rationale & Action Plan |
| Increase Nucleophile Reactivity | If possible, switch to a more potent nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form using a non-nucleophilic base like sodium hydride (NaH). |
| Optimize Reaction Conditions | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction over a longer period (e.g., 24, 48, 72 hours) by taking aliquots for analysis (if feasible). |
| Add a Phase-Transfer Catalyst (PTC) | For reactions with poor salt solubility, add a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts). The PTC transports the nucleophilic anion from the solid/aqueous phase into the organic phase where the polymer resides, dramatically accelerating the reaction.[1][2] |
| Re-evaluate Solvent System | Switch to a higher-boiling point, aprotic polar solvent such as DMF, DMSO, or NMP. Ensure the polymer is fully dissolved before adding the nucleophile. |
| Increase Reagent Stoichiometry | Use a larger excess of the nucleophile (e.g., 3-5 equivalents per chloromethyl group) to drive the reaction equilibrium towards the product. |
Issue 2: Unwanted Cross-linking and Gelation
Symptom: The reaction mixture becomes viscous and eventually forms an insoluble gel. The final product is partially or completely insoluble in solvents that should dissolve it.
Potential Causes & Scientific Rationale:
-
Difunctional Nucleophiles/Impurities: The most common cause is the use of a nucleophile that has more than one reactive site capable of displacing the chloride. For example, using ethylenediamine instead of ethylamine can link two different polymer chains together.
-
Side Reactions of the Product: The newly installed functional group might be able to react with remaining chloromethyl groups under the reaction conditions.
-
Backbone Degradation/Rearrangement: Although the polyether backbone is generally stable, extremely harsh conditions (e.g., very strong bases at high temperatures) could potentially lead to side reactions that result in cross-linking.
Troubleshooting Workflow for Cross-linking:
Caption: Troubleshooting decision tree for polymer cross-linking.
Issue 3: Poor Solubility or Precipitation of the Modified Polymer
Symptom: During the reaction or work-up, the polymer precipitates from the solution, potentially halting the reaction or making purification difficult.
Potential Causes & Scientific Rationale:
-
Drastic Polarity Change: The modification can significantly alter the polymer's solubility parameter. Replacing a nonpolar chloromethyl group with a highly polar or ionic group (e.g., a quaternary ammonium salt) can render it insoluble in the original organic solvent.
-
Strong Intermolecular Interactions: The introduction of groups capable of strong hydrogen bonding (e.g., -OH, -NH₂, amides) can cause the polymer chains to aggregate and precipitate, especially at high degrees of substitution.[3]
Recommended Solutions:
| Solution | Rationale & Action Plan |
| Solvent System Design | Before scaling up, perform a small-scale test. If precipitation is expected, choose a solvent that is known to dissolve the final product, even if it's not ideal for the starting polymer. A solvent mixture can also be effective. |
| Control Degree of Substitution | If full modification is not required, target a lower degree of substitution to maintain solubility. This creates a copolymer with mixed functionalities. |
| Perform Reaction in a Slurry | If a suitable solvent cannot be found, the reaction can sometimes be run as a heterogeneous slurry with vigorous stirring, provided the reagents can access the reactive sites. |
| Change the Temperature | For polymers exhibiting a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST), adjusting the reaction temperature may maintain solubility.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm successful modification and determine the degree of substitution?
A1: A multi-technique approach is recommended for robust characterization:
-
¹H NMR Spectroscopy: This is the most quantitative method. The disappearance of the chloromethyl peak (typically around 3.95 ppm) and the appearance of new peaks corresponding to the modified side-chain can be integrated. The degree of substitution is calculated from the ratio of the integrals of the new peak to the backbone ether protons (around 4.47 ppm).[4]
-
FTIR Spectroscopy: Ideal for qualitative confirmation. Look for the disappearance of the C-Cl stretch and the appearance of characteristic vibrational bands from the new functional group (e.g., a strong, sharp peak around 2100 cm⁻¹ for an azide group).
-
Elemental Analysis: Provides the elemental composition (C, H, N, S, etc.). The change in the chlorine content and the appearance of new elements (like nitrogen in an azide or amine) can be used to calculate the overall degree of substitution.
Q2: My modified polymer is difficult to purify. What are the best strategies?
A2: Purification aims to remove excess nucleophile, salts, and the phase-transfer catalyst.
-
Precipitation: This is the most common method. The polymer solution is added dropwise into a large volume of a stirred "non-solvent" (a liquid in which the polymer is insoluble but the impurities are soluble). For many PCMO derivatives, precipitating a DMF/DMSO solution into methanol, water, or diethyl ether is effective. Repeat the dissolution/precipitation cycle 2-3 times.[5]
-
Dialysis: For water-soluble derivatives, dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane is highly effective at removing small molecule impurities.
-
Soxhlet Extraction: For completely insoluble polymers, Soxhlet extraction with a solvent that dissolves the impurities can be used to purify the solid material.
Q3: Can I modify PCMO with amine nucleophiles? What are the challenges?
A3: Yes, primary and secondary amines are excellent nucleophiles for this reaction. However, challenges can arise:
-
Quaternization: The resulting secondary or tertiary amine side-chain can react with another chloromethyl group on the same or a different chain, leading to cross-linking via the formation of a quaternary ammonium salt. To avoid this, use a large excess of the amine nucleophile and maintain moderate temperatures.
-
Basicity: The amine acts as both a nucleophile and a base. It can neutralize the HCl that might be formed through side reactions. It is often beneficial to add a non-nucleophilic "scavenger" base, like triethylamine or proton sponge, to neutralize any generated acid.
Part 3: Validated Experimental Protocol
This protocol provides a reliable method for a common modification: the azidation of poly(this compound) to produce poly(3-(azidomethyl)oxetane), a precursor for "click" chemistry and energetic materials.[5][6]
Objective: To achieve >95% conversion of chloromethyl groups to azidomethyl groups.
Materials:
-
Poly(this compound) (PCMO)
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve PCMO (1.0 eq, based on repeating unit molar mass) in anhydrous DMF to make a 10% (w/v) solution. Stir at room temperature until the polymer is fully dissolved.
-
Rationale: DMF is an excellent aprotic polar solvent that dissolves the polymer and promotes SN2 reactions. A nitrogen atmosphere prevents side reactions with atmospheric moisture.
-
-
Reagent Addition: Add sodium azide (NaN₃, 2.0 eq) to the polymer solution.
-
Rationale: A 2-fold excess of the nucleophile is used to ensure the reaction goes to completion. While NaN₃ has limited solubility, a sufficient amount will be in solution to drive the reaction.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 24-48 hours under a nitrogen atmosphere.
-
Rationale: Moderate heating increases the reaction rate without causing polymer degradation. The extended reaction time is necessary to overcome the kinetic challenges of polymer modification.
-
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the viscous solution into a beaker containing a large volume (10x the reaction volume) of vigorously stirring deionized water or methanol.
-
Rationale: The modified polymer is insoluble in water/methanol, causing it to precipitate as a white solid. The unreacted NaN₃ and DMF are soluble and will remain in the liquid phase. c. A white, fibrous polymer should precipitate. Continue stirring for 30 minutes. d. Isolate the polymer by vacuum filtration. e. Wash the polymer cake extensively with deionized water, followed by methanol, to remove residual impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight until a constant weight is achieved.
-
Characterization: Confirm the structure and purity using ¹H NMR and FTIR. In FTIR, look for the strong azide peak at ~2100 cm⁻¹. In ¹H NMR, confirm the disappearance of the -CH₂Cl peak.
Reaction Scheme and Side Reactions:
Caption: Desired SN2 substitution and a potential minor side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,3-BIS(CHLOROMETHYL)OXETANE CAS#: 78-71-7 [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Buy 3,3-Bis(chloromethyl)oxetane | 78-71-7 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Chloromethyl)oxetane and Epichlorohydrin for Synthetic and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Both 3-(chloromethyl)oxetane and epichlorohydrin are valuable bifunctional reagents, each possessing a reactive chloromethyl group and a strained cyclic ether. While structurally similar, the subtle difference between the four-membered oxetane ring and the three-membered epoxide (oxirane) ring leads to a profound divergence in their chemical reactivity. This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic principles and experimental frameworks, to inform the strategic selection of these reagents in research and development.
Structural and Physicochemical Properties: The Foundation of Reactivity
The distinct reactivity of these two molecules is rooted in their fundamental structural and physicochemical properties. The most critical difference is the inherent ring strain, which is significantly higher in the three-membered epoxide ring of epichlorohydrin compared to the four-membered oxetane ring.
| Property | This compound | Epichlorohydrin | Reference |
| Structure | A four-membered ether ring with a chloromethyl substituent at the 3-position. | A three-membered ether (epoxide) ring with a chloromethyl substituent. | N/A |
| Molecular Weight | 106.55 g/mol | 92.52 g/mol | N/A |
| Boiling Point | ~135-137 °C | 117.9 °C | N/A |
| Ring Strain Energy | ~25.5 kcal/mol | ~27.3 kcal/mol | [1] |
| Appearance | Colorless liquid | Colorless liquid with a garlic-like odor | [2] |
The greater ring strain in epichlorohydrin (approximately 27.3 kcal/mol) compared to oxetane (approximately 25.5 kcal/mol) is a key determinant of its higher reactivity.[1] This strain arises from the severe deviation of the bond angles in the three-membered ring from the ideal tetrahedral angle of 109.5°. Consequently, the epoxide ring is more susceptible to nucleophilic attack, as this process relieves the ring strain and is thermodynamically favorable.[3]
Comparative Reactivity Analysis
The reactivity of both molecules can be considered at two primary sites: the electrophilic carbon of the chloromethyl group and the carbons of the cyclic ether.
Nucleophilic Substitution at the Chloromethyl Group
Both this compound and epichlorohydrin possess a primary alkyl chloride, making them amenable to nucleophilic substitution, typically via an S(_N)2 mechanism. The general reaction is as follows:
R-CH(_2)Cl + Nu(^-) → R-CH(_2)Nu + Cl(^-)
where R is the oxetane or epoxide ring, and Nu
−
is a nucleophile.
While direct comparative kinetic data is scarce, a qualitative comparison can be made based on steric and electronic factors. The carbon of the chloromethyl group is the primary site for this reaction. In a direct comparison, the steric hindrance around the chloromethyl group is slightly greater in this compound due to the geometry of the four-membered ring compared to the more exposed nature of the substituent on the three-membered ring of epichlorohydrin.[4] However, in many practical scenarios, especially with strong nucleophiles under basic or neutral conditions, the much higher reactivity of the epoxide ring in epichlorohydrin dominates, leading to ring-opening as the primary reaction pathway.[5]
Ring-Opening Reactions: The Key Point of Divergence
The most significant difference in reactivity lies in the susceptibility of the cyclic ether to ring-opening by nucleophiles.
Epichlorohydrin:
The high ring strain of the epoxide makes epichlorohydrin a potent electrophile, readily undergoing ring-opening reactions under a variety of conditions.[6]
-
Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions, nucleophiles attack the least sterically hindered carbon of the epoxide ring in a classic S(_N)2 fashion. This is a highly efficient and regioselective process. For instance, the reaction of a phenol with epichlorohydrin under basic conditions is a cornerstone of the Williamson ether synthesis, widely used in the production of beta-blockers and epoxy resins.[7][8] The phenoxide ion preferentially attacks the terminal carbon of the epoxide.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. This allows for ring-opening with weaker nucleophiles, such as alcohols or water. The regioselectivity can be more complex and may depend on the specific acid and reaction conditions, with the reaction sometimes proceeding through a carbocation-like transition state (S(_N)1-like).[9]
This compound:
The oxetane ring is considerably more stable and less reactive than the epoxide ring.[1]
-
Base-Catalyzed/Nucleophilic Ring-Opening: Oxetanes are generally unreactive towards ring-opening under basic or neutral conditions with common nucleophiles. Stronger nucleophiles, such as organolithium or Grignard reagents, are typically required to open the ring.
-
Acid-Catalyzed Ring-Opening: The ring-opening of oxetanes is most effectively achieved under acidic conditions, often requiring a Lewis acid or a strong Brønsted acid.[1] The acid activates the ring by coordinating to the oxygen atom, making the ring carbons more electrophilic.
The following diagram illustrates the mechanistic difference in base-catalyzed ring-opening.
Polymerization
Both molecules can serve as monomers for ring-opening polymerization (ROP), but the mechanisms differ.
-
Epichlorohydrin: Typically undergoes anionic ring-opening polymerization (AROP), initiated by nucleophiles like alkoxides.[10]
-
This compound: Primarily undergoes cationic ring-opening polymerization (CROP), initiated by acids or Lewis acids.[11]
Applications in Drug Discovery and Chemical Synthesis
The choice between these two reagents is often dictated by the desired final product and the required reaction conditions.
-
Epichlorohydrin is a workhorse in chemical synthesis, used extensively in the production of epoxy resins, adhesives, and as a cross-linking agent.[2] In pharmaceuticals, it is a key precursor for the synthesis of many beta-blockers, where a phenoxide nucleophile opens the epoxide ring.[7][12] Its high reactivity makes it suitable for efficient, large-scale syntheses where rapid bond formation is desired.
-
This compound and other oxetane-containing building blocks have gained significant traction in modern medicinal chemistry.[13][14] The oxetane motif is often incorporated into drug candidates to improve their physicochemical properties.[15][16][17] For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility and metabolic stability while reducing lipophilicity.[17] The greater stability of the oxetane ring compared to an epoxide is advantageous in this context, as it provides a robust scaffold that can withstand various synthetic transformations and physiological conditions. The chloromethyl group on this compound provides a convenient handle for attaching this desirable motif to a larger molecule.
The following decision tree can guide the selection process:
Experimental Protocol: Comparative Kinetic Analysis
To provide a quantitative comparison of reactivity, a well-designed kinetic experiment is essential. The following protocol outlines a method for comparing the rate of nucleophilic substitution at the chloromethyl group of this compound and epichlorohydrin with a common nucleophile, sodium phenoxide, under conditions that minimize ring-opening of the oxetane.
Objective: To determine the relative second-order rate constants for the reaction of sodium phenoxide with this compound and epichlorohydrin.
Reaction: PhO(^-)Na(^+) + R-CH(_2)Cl → PhO-CH(_2)-R + NaCl (where R = oxetane or epoxide)
Methodology:
Detailed Steps:
-
Reagent Preparation:
-
Causality: Anhydrous dimethylformamide (DMF) is chosen as the solvent as it is a polar aprotic solvent that is well-suited for S(_N)2 reactions and will not act as a nucleophile.[18] An internal standard is crucial for accurate quantification by GC-MS, as it corrects for variations in injection volume.
-
Prepare 0.1 M solutions of sodium phenoxide, this compound, and epichlorohydrin in anhydrous DMF.
-
Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in anhydrous DMF.
-
-
Reaction Setup:
-
Causality: Running the reactions in parallel under identical, thermostatted conditions is critical for a valid comparison. A moderate temperature (e.g., 50 °C) is chosen to ensure a measurable reaction rate without promoting significant side reactions.
-
In two separate, sealed reaction vessels equipped with magnetic stirrers and maintained at 50 °C, add 10 mL of the 0.1 M sodium phenoxide solution and 1 mL of the 0.05 M internal standard solution. Allow the solutions to thermally equilibrate for 15 minutes.
-
-
Reaction Initiation:
-
To start the reactions simultaneously, add 10 mL of the 0.1 M this compound solution to one vessel and 10 mL of the 0.1 M epichlorohydrin solution to the other. This will be time zero (t=0).
-
-
Sampling and Quenching:
-
Causality: Quenching the reaction is essential to stop the reaction at a specific time point, allowing for accurate analysis of the reaction mixture's composition at that instant.[19]
-
At predetermined time intervals, withdraw a 1.0 mL aliquot from each reaction vessel and immediately add it to a vial containing 2 mL of 0.1 M aqueous HCl. Mix thoroughly.
-
-
GC-MS Analysis:
-
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this study as it can separate the volatile reactants and products and provide quantitative data based on peak areas relative to the internal standard.[20]
-
To each quenched sample, add 2 mL of ethyl acetate and vortex to extract the organic components.
-
Inject the organic layer into the GC-MS.
-
Develop a method that provides good separation of the starting materials, product, and internal standard. Monitor the disappearance of the reactant peaks and the appearance of the product peak over time.
-
-
Data Analysis:
-
Causality: Assuming pseudo-second-order kinetics (as the initial concentrations are equal), a plot of the natural logarithm of the ratio of reactant concentrations versus time should yield a straight line, the slope of which is proportional to the rate constant.
-
Calculate the concentration of the electrophile at each time point based on the ratio of its peak area to the internal standard's peak area.
-
Plot ln([Electrophile]_t / [Phenoxide]_t) versus time (in seconds).
-
The slope of the resulting line will be k([Phenoxide]_0 - [Electrophile]_0). Since the initial concentrations are equal, a second-order rate law analysis should be applied. A plot of 1/[Electrophile]_t versus time will yield a straight line with a slope equal to the second-order rate constant, k.
-
Compare the calculated k values for this compound and epichlorohydrin to determine their relative reactivity under these conditions.
-
Expected Outcome: Based on the principles discussed, it is anticipated that the rate constant for the reaction with epichlorohydrin will be significantly higher than that for this compound, reflecting the dominant reactivity of the epoxide ring.
Conclusion
-
Epichlorohydrin is a highly reactive electrophile, primarily due to the significant strain of its epoxide ring. It is the reagent of choice for rapid nucleophilic additions and is a cornerstone in the synthesis of polymers and various pharmaceutical intermediates. Its reactivity, however, can sometimes be a double-edged sword, leading to a lack of selectivity if multiple nucleophilic sites are present.
-
This compound is a more stable and less reactive molecule. Its value lies in its ability to introduce the robust and medicinally beneficial oxetane moiety into molecules. The oxetane ring is generally stable to many reaction conditions, allowing for selective functionalization at the chloromethyl group. Ring-opening requires more forcing conditions, typically acid catalysis, providing a degree of orthogonality in its reactivity.
The choice between these two reagents should be a strategic one, based on a thorough understanding of their reactivity and the specific goals of the synthesis. For applications requiring the rapid introduction of a reactive glycerol-like synthon, epichlorohydrin is often the superior choice. For the deliberate and controlled incorporation of a stable, property-modulating heterocyclic system in advanced molecules like drug candidates, this compound offers unique advantages.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. jmedchem.com [jmedchem.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Poly(3-(chloromethyl)oxetane) and Poly(epichlorohydrin) for Advanced Applications
This guide provides a comprehensive comparison of the synthesis, properties, and applications of two structurally related yet distinct polymers: poly(3-(chloromethyl)oxetane) (PCMO) and poly(epichlorohydrin) (PECH). For researchers, scientists, and professionals in drug development and material science, understanding the nuanced differences between these polymers is critical for selecting the optimal material for a specific application. This document synthesizes experimental data to offer an objective analysis of their performance and potential.
Introduction: A Tale of Two Rings
At first glance, PCMO and PECH share significant similarities. Both are polyethers featuring a reactive chloromethyl pendant group on each repeating unit, making them valuable precursors for further functionalization. Their synthesis is primarily achieved through cationic ring-opening polymerization (CROP). However, the fundamental difference lies in their monomeric origins: PCMO arises from a four-membered oxetane ring, while PECH is derived from a three-membered oxirane (epoxide) ring. This seemingly small difference in ring size imparts significant variations in polymer backbone flexibility, thermal stability, and reactivity, which in turn dictate their ideal applications.
Synthesis via Cationic Ring-Opening Polymerization (CROP)
Both this compound and epichlorohydrin monomers are polymerized via a CROP mechanism, typically initiated by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a co-initiator like a diol or water.
The choice of a CROP pathway is deliberate; it allows for the formation of high molecular weight polymers while preserving the reactive chloromethyl side chains, which would be susceptible to attack under anionic polymerization conditions. The higher ring strain of the three-membered epichlorohydrin ring generally leads to faster polymerization kinetics compared to the four-membered oxetane ring. However, the polymerization of oxetanes can sometimes offer better control over molar mass and lower dispersity.
A Researcher's Guide to the Structural Validation of 3-(Chloromethyl)oxetane via ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of building blocks like 3-(chloromethyl)oxetane is a critical prerequisite for successful synthesis and discovery programs. This guide provides an in-depth analysis of the validation of this compound's structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its efficacy against other analytical techniques.
The oxetane motif has gained significant traction in medicinal chemistry for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] this compound, in particular, serves as a key intermediate for introducing this desirable scaffold into novel chemical entities.[2] Given its reactive nature, rigorous structural verification is paramount to ensure the integrity of subsequent synthetic transformations and the validity of biological data.
The Decisive Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy stands as the cornerstone for the structural elucidation of small organic molecules due to its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR provide a definitive fingerprint of its structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Achieving high-resolution NMR spectra hinges on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the best practices for analyzing this compound.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity. Impurities can introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Use a deuterated solvent to avoid overwhelming solvent signals in the ¹H NMR spectrum.[3][4] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[3][4][5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable time frame.[3]
-
Homogeneity: Ensure the sample is fully dissolved and free of any particulate matter, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.[4][5][6] Filtering the sample into the NMR tube through a pipette with a small cotton or glass wool plug is advisable.[4][6]
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes to avoid contaminants and ensure optimal performance.[4][7]
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[8]
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative signal integration if needed.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.[9]
Interpreting the NMR Data: A Definitive Structural Signature
The expected ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals that, when analyzed together, provide conclusive evidence for its structure.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the three unique proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| H-a (CH₂) | ~4.8 | Triplet of doublets | 2H | Jab, Jac |
| H-b (CH₂) | ~4.6 | Triplet of doublets | 2H | Jba, Jbc |
| H-c (CH) | ~3.4 | Multiplet | 1H | Jca, Jcb, Jcd |
| H-d (CH₂Cl) | ~3.8 | Doublet | 2H | Jdc |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
The signals for the oxetane ring protons (H-a and H-b) appear at a relatively downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons (H-d) are also shifted downfield by the electronegative chlorine atom. The methine proton (H-c) will appear as a complex multiplet due to its coupling with the four adjacent methylene protons and the chloromethyl protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals, corresponding to the three unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-4 (CH₂) | ~75 |
| C-3 (CH) | ~38 |
| C-5 (CH₂Cl) | ~48 |
Note: These are approximate chemical shifts and can vary based on experimental conditions.
The carbons of the oxetane ring (C-2 and C-4) are the most deshielded due to the direct attachment to the oxygen atom. The chloromethyl carbon (C-5) is also deshielded by the chlorine atom. The C-3 carbon, being a methine carbon, will appear at a more upfield chemical shift.
Visualizing the Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the key correlations that can be confirmed with 2D NMR.
Figure 1. Molecular structure of this compound with proton and carbon numbering.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or serve as alternatives in specific contexts.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O-C ether linkage). | Fast, non-destructive. | Provides limited information on the overall carbon skeleton; interpretation can be ambiguous for complex molecules. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for assessing purity and separating volatile compounds. | Does not provide structural information on its own; requires coupling with a detector like MS for identification. |
| Elemental Analysis | Elemental composition (%C, %H, %Cl). | Confirms the empirical and molecular formula. | Does not distinguish between isomers. |
In practice, a combination of these techniques is often employed for comprehensive characterization. For instance, GC-MS can confirm the molecular weight and purity, while IR spectroscopy can verify the presence of the ether functionality. However, only NMR spectroscopy can unambiguously determine the precise arrangement of atoms and the connectivity within the this compound molecule.
Conclusion
The structural validation of this compound is robustly and definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts, multiplicities, and coupling constants observed in the spectra provide an irrefutable fingerprint of the molecule's unique structure. While other analytical techniques offer valuable complementary data regarding purity and elemental composition, NMR remains the unparalleled method for the complete and unambiguous structural elucidation of this important synthetic building block. For researchers in drug discovery and development, mastering the interpretation of NMR data is an essential skill for ensuring the quality and integrity of their chemical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
A Comparative Guide to the Polymerization Kinetics of Oxetanes and Epoxides
This guide provides an in-depth comparison of the cationic ring-opening polymerization (CROP) kinetics of oxetanes and epoxides (oxiranes). Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to explain the causal relationships between monomer structure, reactivity, and polymerization behavior, supported by experimental data and established protocols.
Introduction: The Tale of Two Rings
Oxetanes (four-membered cyclic ethers) and epoxides (three-membered cyclic ethers) are foundational monomers in the synthesis of polyethers. Their utility spans from industrial coatings and adhesives to advanced applications in medicinal chemistry, where the oxetane motif can improve the physicochemical properties of drug candidates.[1][2] While structurally similar, the difference of a single carbon atom in their ring structure imparts dramatically different physicochemical properties that govern their polymerization behavior. Understanding these kinetic distinctions is paramount for designing novel polymers and controlling material properties.
Part 1: Fundamental Drivers of Reactivity
The polymerization kinetics of these cyclic ethers are primarily dictated by two competing factors: ring strain, which provides the thermodynamic driving force for polymerization, and the Lewis basicity of the ether oxygen, which governs its nucleophilicity in the propagation step.
-
Ring Strain : The endocyclic bond angles in both rings are significantly compressed compared to the ideal tetrahedral angle (~109.5°), resulting in substantial ring strain. Epoxides, with a three-membered ring, possess a slightly higher ring strain energy than the four-membered oxetane ring.[2][3] This higher strain makes epoxides more thermodynamically driven to ring-open.
-
Basicity : The oxygen atom's lone pairs in an oxetane are more exposed and possess greater s-character compared to those in an epoxide.[1] This results in the oxetane oxygen being a stronger Lewis base.[2][4][5] This heightened basicity means oxetane is a more powerful nucleophile, a critical factor during the propagation phase of cationic polymerization.
These fundamental properties are summarized below:
| Property | Epoxide (Oxirane) | Oxetane | Causality & Kinetic Implication |
| Ring Strain Energy | ~114 kJ/mol (27.3 kcal/mol)[2][5] | ~107 kJ/mol (25.5 kcal/mol)[2][5] | Higher strain in epoxides provides a greater thermodynamic driving force for ring-opening, suggesting faster initiation. |
| Oxygen Basicity (pKa of conjugate acid) | ~ -3.7[5] | ~ -2.0[5] | Oxetanes are significantly more basic (more nucleophilic). This leads to a lower activation energy and faster rate in the nucleophilic attack step (propagation). |
| C-O-C Bond Angle | ~60° | ~90.2°[1] | The more acute angle in epoxides contributes to higher ring strain. The wider angle in oxetanes exposes the oxygen lone pairs, enhancing basicity.[2] |
Part 2: Dissecting the Cationic Polymerization Kinetics
Cationic Ring-Opening Polymerization (CROP) is the most common method for polymerizing both monomer classes. The process can be understood through its elementary steps: initiation, propagation, and termination/chain transfer.
The CROP Mechanism
The general mechanism involves the activation of the monomer by a cationic initiator (e.g., a proton or a carbocation generated from a photoinitiator) to form a tertiary oxonium ion. This active center is then attacked by another monomer molecule in an SN2-type reaction, propagating the polymer chain.
Caption: Generalized mechanism of Cationic Ring-Opening Polymerization (CROP).
Kinetic Comparison: A Story of Two Speeds
A common misconception is that one monomer is simply "faster" than the other. The reality is more nuanced, with each monomer excelling at a different stage of the polymerization process.
-
Initiation and the Induction Period : Epoxides generally initiate polymerization more rapidly than oxetanes. However, the polymerization of 3,3-disubstituted oxetanes is famously characterized by a significant induction period —a delay before rapid polymerization begins.[5] This is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate that is slow to be attacked by the next monomer. In contrast, the higher ring strain of epoxides facilitates a more rapid initial ring-opening and onset of polymerization.
-
Propagation Rate : Once the induction period is overcome, oxetanes exhibit a higher propagation rate.[5] This is a direct consequence of their greater basicity. The more nucleophilic oxetane monomer attacks the active oxonium ion center more readily than an epoxide monomer, leading to a lower activation energy for the propagation step.
-
Chain Transfer : In epoxide polymerization, chain transfer to the polymer backbone is a prevalent side reaction. This occurs because the ether oxygens in the resulting polyether chain have a basicity very similar to that of the epoxide monomer.[6] This allows the active center to attack the backbone, leading to chain scrambling and a broadening of the molecular weight distribution. Because oxetane is substantially more basic than a linear ether, it can more effectively compete for the active center, potentially suppressing chain transfer to the polymer in copolymer systems.[6]
| Kinetic Parameter | Epoxides | Oxetanes | Rationale |
| Initiation Rate | Faster | Slower | Higher ring strain of epoxides facilitates initial ring-opening. |
| Induction Period | Minimal | Significant | Slow attack on the stable tertiary oxonium ion formed from oxetane.[5] |
| Propagation Rate (kp) | Slower | Faster | Higher basicity/nucleophilicity of oxetane leads to a lower activation energy for propagation.[5] |
| Chain Transfer to Polymer | Significant | Less significant (in competition) | Basicity of epoxide monomer is similar to the polymer backbone; oxetane is much more basic and a better nucleophile.[6] |
Part 3: The Power of Synergy: Copolymerization of Epoxides and Oxetanes
Given their complementary kinetic profiles, combining epoxides and oxetanes in a single formulation offers a powerful strategy to modulate polymerization behavior. This synergistic relationship allows formulators to achieve properties that are inaccessible with either monomer alone.
-
Epoxides as "Kick-Starters" for Oxetanes : The addition of a small amount of a highly strained epoxide to an oxetane formulation can dramatically accelerate the polymerization by reducing or eliminating the characteristic induction period.[5] The epoxide initiates rapidly, generating active centers that can then be efficiently propagated by the more nucleophilic oxetane monomer.
-
Oxetanes as Accelerants for Epoxides : Conversely, adding oxetane to an epoxide system can increase the overall rate of polymerization and lead to higher final monomer conversion.[6] Once initiated, the faster propagation of the oxetane monomer contributes to a more rapid consumption of all monomers in the system. This combination can significantly shorten the time required to achieve desired material properties, especially during "dark cure"—the period of continued polymerization after the initiating light source has been removed.[6]
Part 4: Experimental Protocol for Kinetic Analysis
To quantify and compare the polymerization kinetics, real-time monitoring techniques are essential. Real-Time Raman Spectroscopy is a powerful, non-invasive method for this purpose.
Protocol: Monitoring CROP Kinetics with Real-Time Raman Spectroscopy
This protocol describes a method to simultaneously track the conversion of epoxide and oxetane monomers in a copolymerization reaction.
1. Materials & Preparation:
-
Epoxide monomer (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, EEC)
-
Oxetane monomer (e.g., 3-ethyl-3-phenoxymethyloxetane, POX)
-
Cationic photoinitiator (e.g., diaryliodonium hexafluoroantimonate)
-
Internal standard (optional, for absolute quantification)
-
Formulate monomers and initiator in desired molar ratios under controlled, low-light conditions. Ensure homogeneity.
2. Instrumentation & Setup:
-
Raman spectrometer equipped with a fiber-optic probe.
-
UV/Vis light source for photoinitiation (e.g., 365 nm LED).
-
Temperature-controlled sample stage.
-
Calibrate the spectrometer. Position the Raman probe to focus on the liquid sample, and align the UV light source to irradiate the same sample area.
3. Data Acquisition Workflow:
-
Acquire t=0 Spectrum : Before initiating the reaction, acquire a high-quality Raman spectrum of the unpolymerized liquid formulation. This is the crucial reference (t=0) scan.
-
Identify Characteristic Peaks :
-
Identify a unique, well-defined peak for the epoxide functional group (e.g., the ring breathing mode at ~790 cm⁻¹ for EEC).[6]
-
Identify a unique peak for the oxetane functional group (e.g., ~1150 cm⁻¹).[6]
-
Identify a stable reference peak that does not change during polymerization (e.g., an aromatic C-C stretch at ~1450 cm⁻¹).[6]
-
-
Initiate Polymerization : Turn on the UV light source to begin the reaction.
-
Real-Time Monitoring : Immediately begin acquiring spectra at a set time interval (e.g., every 5-10 seconds). Continue acquisition throughout the reaction and into the dark cure phase after the light is turned off.
4. Data Analysis & Conversion Calculation:
-
Peak Integration : For each spectrum, calculate the integrated area of the epoxide peak, the oxetane peak, and the reference peak.
-
Normalization : Normalize the reactive peak areas to the reference peak area at each time point to correct for any fluctuations in laser power or sampling volume.
-
Normalized Intensity (t) = Areareactive(t) / Areareference(t)
-
-
Calculate Conversion : Use the normalized intensities to calculate the percent conversion of each monomer as a function of time using the following equation:
-
% Conversion (t) = [1 - (Normalized Intensity (t) / Normalized Intensity (t=0))] * 100
-
Caption: Experimental workflow for monitoring polymerization kinetics via Real-Time Raman Spectroscopy.
Conclusion
The polymerization kinetics of oxetanes and epoxides are not a simple matter of one being faster than the other. Epoxides benefit from high ring strain, leading to rapid initiation. Oxetanes, while suffering from a slow initiation phase, leverage their superior basicity to achieve faster chain propagation. This complementary relationship makes their copolymerization a highly effective strategy for kinetic control. By understanding the fundamental chemical principles and employing robust analytical techniques like real-time spectroscopy, researchers can precisely tailor polymerization profiles to develop advanced materials with optimized properties for a wide range of scientific and industrial applications.
References
A Comparative Guide to the Ring-Opening Reactions of 3-(Chloromethyl)oxetane: Mechanistic Insights and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The strained four-membered ring of oxetanes makes them valuable intermediates in organic synthesis, prone to ring-opening reactions that introduce a 1,3-difunctionalized moiety.[1] 3-(Chloromethyl)oxetane, with its dual reactive sites—the strained ether and the primary alkyl chloride—presents a particularly interesting case for regioselective transformations. This guide provides a comparative analysis of the mechanistic pathways and synthetic outcomes of the ring-opening reactions of this compound with various nucleophiles, offering field-proven insights and detailed experimental protocols to aid in reaction design and optimization.
Understanding the Reactivity of this compound
The reactivity of this compound is dominated by two competing electrophilic centers: the two methylene carbons of the oxetane ring (C2 and C4) and the chloromethyl carbon (C5). The high ring strain (approximately 107 kJ/mol) of the oxetane ring facilitates nucleophilic attack, while the C-Cl bond provides a classical site for SN2 substitution. The outcome of a reaction with a nucleophile is therefore highly dependent on the reaction conditions and the nature of the nucleophile itself.
Generally, the ring-opening of oxetanes can proceed via two primary mechanisms:
-
SN2-type Mechanism: Under neutral or basic conditions, a strong nucleophile will typically attack one of the oxetane ring carbons. For unsymmetrically substituted oxetanes, steric hindrance is a major determining factor, with the nucleophile preferentially attacking the less substituted carbon.
-
SN1-like Mechanism: Under acidic conditions, the oxetane oxygen is protonated, making the ring much more susceptible to nucleophilic attack. This can lead to the formation of a partial positive charge on the more substituted carbon, favoring attack at that position.
The presence of the chloromethyl group adds another layer of complexity, as it can also be a target for nucleophilic attack.
Comparative Analysis of Nucleophilic Ring-Opening Reactions
This section compares the ring-opening of this compound with four classes of common nucleophiles: amines, alcohols, thiols, and the azide ion.
Reaction with Amines: A Predominant Ring-Opening Pathway
The reaction of this compound with amines, such as piperidine, typically results in the ring-opening of the oxetane. The higher basicity and nucleophilicity of amines favor attack on the strained ring over substitution at the chloromethyl group.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The amine nitrogen attacks one of the methylene carbons of the oxetane ring. Due to the symmetry of the substitution at C2 and C4, attack at either carbon is electronically equivalent. The final product is a 1,3-amino alcohol.
Diagram 1: Reaction of this compound with Piperidine
Caption: SN2 attack of piperidine on the oxetane ring.
Experimental Data Summary:
| Nucleophile | Product | Yield | Reference |
| Piperidine | 1-Chloro-3-(piperidin-1-yl)propan-2-ol | Good to Excellent | Analogous reaction with 2-(chloromethyl)oxirane reported |
Causality Behind Experimental Choices: The choice of a secondary amine like piperidine provides a clear case study for the nucleophilic ring-opening. The reaction is typically carried out in a protic solvent like ethanol or isopropanol to facilitate the protonation of the resulting alkoxide intermediate.
Reaction with Alcohols: Acid Catalysis is Key
In contrast to amines, alcohols are weaker nucleophiles and generally require acid catalysis to efficiently open the oxetane ring. Under neutral or basic conditions, the reaction is often sluggish or may favor SN2 substitution at the chloromethyl group, especially with the corresponding alkoxide.
Mechanism: In the presence of an acid catalyst (e.g., H₂SO₄ or a Lewis acid), the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The alcohol then attacks one of the ring carbons. This SN1-like mechanism can lead to a mixture of regioisomers if the oxetane is unsymmetrically substituted at C2 and C4. For this compound, attack at either C2 or C4 yields the same primary alcohol product initially, which is then protonated.
Diagram 2: Acid-Catalyzed Ring-Opening with Methanol
Caption: Acid-catalyzed SN1-like opening by methanol.
Experimental Data Summary:
| Nucleophile | Catalyst | Product | Yield | Reference |
| Methanol | Acid (e.g., H₂SO₄) | 1-Chloro-3-methoxypropan-2-ol | Moderate to Good | General principle for oxetane ring-opening |
| Sodium Methoxide | None | Mixture of ring-opened and substitution products | Varies | General reactivity of alkoxides |
Causality Behind Experimental Choices: The use of an acid catalyst is crucial for activating the oxetane ring towards attack by a weak nucleophile like an alcohol. The choice of methanol provides a simple and readily available alcohol for demonstrating this transformation.
Reaction with Thiols: Strong Nucleophiles Favoring Ring-Opening
Thiols are excellent nucleophiles and, like amines, can open the oxetane ring without the need for acid catalysis, especially when deprotonated to the thiolate.
Mechanism: The reaction with a thiol under basic conditions (to form the thiolate) proceeds via a direct SN2 attack on a ring carbon of the oxetane. The high nucleophilicity of the thiolate anion drives the reaction towards ring-opening.
Diagram 3: Ring-Opening with Ethanethiol under Basic Conditions
Caption: SN2 ring-opening by ethanethiolate.
Experimental Data Summary:
| Nucleophile | Conditions | Product | Yield | Reference |
| Ethanethiol | Basic | 1-Chloro-3-(ethylthio)propan-2-ol | Good | General reactivity of thiolates |
Causality Behind Experimental Choices: The use of a base to deprotonate the thiol significantly increases its nucleophilicity, ensuring an efficient ring-opening reaction. Ethanethiol is a representative simple thiol for this transformation.
Reaction with Azide: A Versatile and Efficient Ring-Opening
The azide ion (N₃⁻) is a potent nucleophile that readily participates in the ring-opening of strained heterocycles. The reaction with this compound is expected to proceed efficiently to give the corresponding 1,3-azido alcohol.
Mechanism: Similar to other strong nucleophiles, the azide ion attacks a carbon of the oxetane ring in an SN2 fashion. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion.
Diagram 4: Ring-Opening with Sodium Azide
Caption: SN2 ring-opening by the azide ion.
Experimental Data Summary:
| Nucleophile | Solvent | Product | Yield | Reference |
| Sodium Azide | DMF/Water | 1-Azido-3-chloropropan-2-ol | High | Based on analogous reactions with epichlorohydrin |
Causality Behind Experimental Choices: Sodium azide is a common and effective source of the azide nucleophile. The use of a polar aprotic solvent enhances the reaction rate by solvating the sodium cation, leaving a "naked" and highly reactive azide anion.
Summary Comparison of Nucleophilic Ring-Opening Reactions
| Nucleophile Class | Reaction Conditions | Predominant Mechanism | Key Product Type | Relative Rate (Qualitative) |
| Amines | Neutral/Basic | SN2 | 1,3-Amino alcohol | Fast |
| Alcohols | Acidic | SN1-like | 1,3-Ether alcohol | Slow (without catalyst) |
| Thiols | Basic | SN2 | 1,3-Thioether alcohol | Fast |
| Azide | Aprotic Solvent | SN2 | 1,3-Azido alcohol | Very Fast |
Detailed Experimental Protocols
The following protocols are representative examples for the ring-opening of this compound with different nucleophiles. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-ol
-
To a solution of this compound (1.0 eq) in ethanol (0.5 M), add piperidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-3-(piperidin-1-yl)propan-2-ol.
Protocol 2: Synthesis of 1-Chloro-3-methoxypropan-2-ol
-
Dissolve this compound (1.0 eq) in methanol (excess, used as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Stir the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: Synthesis of 1-Chloro-3-(ethylthio)propan-2-ol
-
To a solution of ethanethiol (1.1 eq) in anhydrous THF (0.5 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of 1-Azido-3-chloropropan-2-ol
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v, 0.5 M).
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The ring-opening of this compound offers a versatile platform for the synthesis of 1,3-difunctionalized propan-2-ol derivatives. The choice of nucleophile and reaction conditions dictates the outcome, with strong nucleophiles such as amines, thiolates, and azides favoring a direct SN2 ring-opening. Weaker nucleophiles like alcohols require acid catalysis to proceed efficiently via an SN1-like mechanism. This guide provides a framework for understanding and predicting the reactivity of this valuable synthetic building block, enabling researchers to make informed decisions in the design of complex molecules for applications in drug discovery and materials science.
References
A Senior Application Scientist's Guide to 3,3-Bis(chloromethyl)oxetane-Based Materials: A Comparative Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of materials derived from the cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxetane (BCMO). Historically, the homopolymer of BCMO, known commercially as Penton®, was highly regarded for its exceptional chemical resistance and thermal stability.[1] While no longer marketed, the study of poly(3,3-bis(chloromethyl)oxetane) [P(BCMO)] and its derivatives remains crucial, particularly in the field of energetic materials where the BCMO backbone is a precursor to high-performance binders.[2][3]
This document moves beyond a simple recitation of facts, offering a field-proven perspective on why specific material properties arise and how they are reliably measured. We will benchmark P(BCMO) against key alternatives, including its energetic azide-containing derivatives and a non-halogenated analogue, to provide a clear context for its performance characteristics. Every claim is substantiated by authoritative sources, and every protocol is detailed with the explicit purpose of ensuring experimental validity and reproducibility.
The Oxetane Backbone: From Inert Thermoplastic to Energetic Binder
The cornerstone of the materials discussed is the oxetane ring, a four-membered cyclic ether. The high ring strain (approximately 107 kJ/mol) of this heterocycle makes it susceptible to cationic ring-opening polymerization (CROP), a process that proceeds smoothly to yield high molecular weight polyethers.[3] The polymerization is typically initiated by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), often in the presence of a diol co-initiator.[4][5]
The polymerization proceeds via a tertiary oxonium ion at the propagating chain end, where an incoming monomer's oxygen atom attacks a methylene carbon of the strained ring on the active chain. This mechanism allows for the synthesis of linear, high-molecular-weight polymers with a polyether backbone.
The specific substituents at the C3 position of the oxetane ring dictate the final properties of the polymer. In the case of BCMO, the two chloromethyl groups impart significant polarity, chemical inertness, and inherent flame resistance. However, these same chloro- groups serve as versatile synthetic handles. Through nucleophilic substitution, they can be replaced with other functional groups, most notably the azide group (-N₃), to transform the stable thermoplastic into an energetic polymer. This conversion is the basis for creating binders like Poly(bis(azidomethyl)oxetane) (PolyBAMO), which are critical components in modern solid rocket propellants and explosive formulations.[2][4]
Performance Benchmark: P(BCMO) vs. Alternatives
To objectively evaluate P(BCMO), it is compared against two classes of materials: energetic derivatives and a non-halogenated structural analogue.
-
Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO): An energetic polymer derived directly from P(BCMO) by substituting chloro- groups with azide groups. It is a semi-crystalline material used as a binder in propellants.[4][6]
-
Poly(3-azidomethyl-3-methyloxetane) (PolyAMMO): An amorphous, energetic polymer with a lower glass transition temperature, often copolymerized with BAMO to create energetic thermoplastic elastomers (ETPEs).[6][7]
-
Poly(3,3-dimethyloxetane) (PDMO): A non-halogenated, non-energetic analogue. It serves as a baseline to illustrate the effects of the chloromethyl substituents.
| Property | Poly(3,3-bis(chloromethyl)oxetane) [P(BCMO)] | Poly(3,3-bis(azidomethyl)oxetane) [PolyBAMO] | Poly(3-azidomethyl-3-methyloxetane) [PolyAMMO] | Poly(3,3-dimethyloxetane) [PDMO] |
| Thermal Properties | ||||
| Glass Transition (Tg) | ~15 °C | -41 °C[6] | -42 °C[6] | ~ -30 °C |
| Melting Point (Tm) | 180 °C[1] | 70 - 90 °C[8] | Amorphous | 47 °C |
| Decomposition (Td, 5%) | > 300 °C (High thermal stability)[1] | ~230 °C (Peak at 252 °C)[5][6] | ~240 °C (Peak at 264 °C)[9] | > 300 °C |
| Mechanical Properties | ||||
| Tensile Strength | High (Data unavailable, noted for dimensional stability) | High Modulus[6] | ~5 MPa (for ETPE)[9] | Moderate |
| Elongation at Break | Low (Rigid) | Low | ~400% (for ETPE)[9] | Moderate |
| Physical & Dielectric Properties | ||||
| Density | 1.4 g/cm³[1] | 1.25 g/cm³[5] | ~1.17 g/cm³[10] | 0.95 g/cm³ |
| Dielectric Constant (1 kHz) | ~3.0 - 4.0 (Est.) | Data unavailable | Data unavailable | ~2.5 - 3.0 (Est.) |
| Chemical Resistance | Excellent[1] | Good | Good | Moderate |
Analysis of Comparative Data:
-
Thermal Stability: P(BCMO)'s key advantage is its outstanding thermal stability, with a high melting point and resistance to degradation well above its processing temperature. The introduction of energetic azide groups in PolyBAMO and PolyAMMO significantly lowers the decomposition temperature, a trade-off inherent to their function.[6] The decomposition of the azido polymers is a rapid, exothermic process that begins with the cleavage of the N-N₂ bond.[5]
-
Thermomechanical Properties: The bulky, polar chloromethyl groups in P(BCMO) restrict chain mobility, leading to a relatively high glass transition temperature and a rigid, crystalline structure. Replacing one chloromethyl group with a smaller methyl group (as in the AMMO monomer) or both with azide groups (BAMO) introduces different steric and polar effects. PolyAMMO is amorphous with a low Tg, making it elastomeric at room temperature, while PolyBAMO is semi-crystalline but with a much lower Tg and Tm than P(BCMO).[6][8]
-
Dielectric Properties: While specific data for P(BCMO) is scarce, the presence of two highly polar C-Cl bonds per repeating unit would predictably lead to a higher dielectric constant compared to its non-polar analogue, PDMO. This is a critical consideration in applications where electrical insulation is required. The reduction of polarizability is a common strategy for developing low-dielectric materials.[11]
Essential Experimental Protocols
The accurate characterization of these materials relies on standardized, well-executed experimental protocols. The following sections detail the methodologies for determining the key properties discussed above.
Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Causality: GPC separates polymer chains based on their hydrodynamic volume in solution. This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI), which are fundamental parameters that dictate mechanical and rheological properties.
Protocol:
-
System Preparation:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Columns: A set of two styrene-divinylbenzene (SDV) columns (e.g., 5 µm particle size, pore sizes of 10³ Å and 10⁵ Å).
-
Detector: Refractive Index (RI) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Calibration:
-
Prepare a series of at least five narrow-PDI polystyrene standards with known molecular weights spanning the expected range of the sample (e.g., 1,000 to 500,000 g/mol ).
-
Dissolve each standard in THF to a concentration of ~1 mg/mL.
-
Inject each standard and record its peak retention time.
-
Generate a calibration curve by plotting log(MW) versus retention time.
-
-
Sample Preparation:
-
Dissolve the oxetane polymer sample in THF to a concentration of ~2 mg/mL. Gentle agitation may be required.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.
-
-
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the sample peak to determine its retention time distribution.
-
Use the calibration curve to calculate Mₙ, Mₙ, and PDI (Mₙ/Mₙ) for the sample.
-
Thermal Transition Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of the glass transition (Tg), a second-order transition indicating the onset of segmental chain motion, and melting (Tm), a first-order transition for crystalline domains.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Crimp the pan with an aluminum lid. Prepare an empty, crimped pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C for P(BCMO)) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample from 200 °C to a temperature well below the expected Tg (e.g., -70 °C) at a rate of 10 °C/min.
-
Second Heat: Ramp the temperature from -70 °C to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the Tg as the midpoint of the step-change in the heat flow curve.
-
If a melting peak is present, identify the Tm as the peak temperature of the endotherm.
-
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the onset of thermal degradation and quantifying the composition of multi-component materials.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA crucible.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen) at a flow rate of 40-60 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition, often reported as Td, 5% (the temperature at which 5% mass loss has occurred).
-
The peak of the first derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Conclusion and Future Outlook
Poly(3,3-bis(chloromethyl)oxetane) stands as a benchmark material demonstrating exceptional thermal and chemical stability, properties conferred by its unique chlorinated oxetane structure. While its direct commercial application has ceased, its true value now lies in its role as a foundational precursor for advanced materials. The conversion of its stable C-Cl bonds to energetic azide groups gives rise to polymers like PolyBAMO and PolyAMMO, which are indispensable in high-performance energetic formulations.
The comparative data clearly illustrates the structure-property relationships at play: the rigidity and stability of P(BCMO) are traded for the elastomeric properties and energetic output of its derivatives. Understanding these trade-offs is paramount for materials scientists and drug development professionals who may encounter polyether backbones in various applications, from inert excipients to reactive delivery systems. The experimental protocols provided herein form a self-validating framework for the reliable characterization of these and other novel polymeric materials, ensuring that future innovations are built upon a foundation of robust and reproducible data.
References
- 1. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 3. Buy 3,3-Bis(chloromethyl)oxetane | 78-71-7 [smolecule.com]
- 4. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 11. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)oxetane
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. 3-(Chloromethyl)oxetane, a valuable building block in modern drug discovery and materials science, demands a rigorous and well-understood protocol for its disposal. This guide moves beyond mere compliance, offering a framework for safe laboratory practice grounded in chemical principles. We will explore the "why" behind each procedural step, ensuring that every action is part of a self-validating system of safety and environmental stewardship.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of this compound is the foundation of its safe management. As a chlorinated heterocyclic ether, it presents a multi-faceted risk profile that must be respected.
Inherent Chemical Risks: this compound is classified as a hazardous substance due to its potential for toxicity and environmental persistence. Like many chlorinated organic compounds, it is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) in the United States[1]. The primary hazards include:
-
Toxicity: The compound is considered harmful if swallowed and is a poison by ingestion and inhalation[2][3]. It can cause irritation to the skin, eyes, and respiratory system[4][5]. Prolonged or significant exposure may lead to more severe health effects, including potential kidney damage[6].
-
Environmental Hazard: Chlorinated organic materials are often toxic to aquatic life and can be non-biodegradable, leading to long-term environmental contamination if not disposed of properly[7].
-
Hazardous Decomposition: When heated to decomposition, this compound will emit toxic and corrosive fumes, including hydrogen chloride (HCl) and other chlorinated species[3]. This is a critical consideration for both storage and disposal pathways.
Physical and Chemical Properties Summary
The following table summarizes key quantitative data. Note that some data is derived from the closely related and more extensively studied compound, 3,3-Bis(chloromethyl)oxetane, due to structural similarities.
| Property | Value | Source |
| Chemical Formula | C₄H₇ClO | N/A |
| Molecular Weight | 106.55 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~198 °C (for 3,3-Bis analog) | [2][3] |
| Density | ~1.29 g/mL at 25 °C (for 3,3-Bis analog) | [2][3] |
| Storage Class | 11 - Combustible Solids (for 3,3-Bis analog) | [2] |
| Hazard Codes | T+ (Very Toxic), Xn (Harmful) | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
The safe handling and disposal of this compound rely on a multi-layered approach to exposure prevention, best visualized through the hierarchy of controls. The primary goal is to minimize contact through robust engineering solutions, supplemented by appropriate PPE.
Caption: Hierarchy of Controls for managing chemical exposure.
Mandatory Protocols:
-
Engineering Control: All handling and aliquoting of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors[8].
-
Eye Protection: ANSI-rated safety goggles or a full-face shield are required to protect against splashes[5].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure varies based on the spill's magnitude.
Caption: Decision workflow for responding to a chemical spill.
Experimental Protocol for Small Spill Cleanup (<100 mL):
-
Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, double-layered nitrile gloves, safety goggles, and a lab coat. If vapors are significant, a respirator may be required[9].
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[5][10]. The causality here is critical: using a non-reactive material prevents any exothermic reaction or generation of additional hazards.
-
Collect Waste: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, robust, and sealable container (e.g., a polyethylene drum).
-
Label and Dispose: Tightly seal the container. Label it clearly as "Hazardous Waste: this compound Spill Debris." Dispose of it according to the procedures outlined in Section 5.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For large spills (>100 mL), evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department and emergency services[8].
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound waste must be handled with specific precautions.
-
Waste Classification: This chemical waste is classified as a hazardous waste. In the US, it would likely fall under the EPA's "F-list" for spent halogenated solvents if used in a solvent capacity[11]. Regardless of its use, its inherent toxicity makes it a characteristic hazardous waste[12].
-
Segregation is Key: Crucially, never mix chlorinated waste with non-chlorinated organic waste. The reason for this is both economic and technical. The high-temperature incineration required for chlorinated compounds is a more specialized and costly process due to the need to scrub acidic gases like HCl from the effluent[7][13]. Contaminating a large volume of non-halogenated solvent waste with a small amount of chlorinated waste forces the entire volume to be treated by the more expensive method[14].
Step-by-Step Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. The laboratory's responsibility is to ensure the waste is collected, stored, and prepared for pickup in a safe and compliant manner.
Caption: Standard operating procedure for laboratory hazardous waste disposal.
Operational Plan for Waste Accumulation and Disposal:
-
Containerization:
-
Designate a specific, compatible waste container for this compound and related waste. This should be a robust, screw-cap container made of a material like polyethylene.
-
Keep the container closed at all times except when adding waste. This is a regulatory requirement and minimizes the release of fugitive emissions.
-
Collect all contaminated materials, including pipette tips, gloves, and wipes, in the same designated container[8].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.
-
Indicate all components of any mixture.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept in a secondary containment bin to capture any potential leaks.
-
-
Final Disposal:
-
Once the container is full, or before regulatory time limits are exceeded, contact your institution's EH&S office to arrange for a hazardous waste pickup.
-
The waste will be transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[1].
-
The preferred and most environmentally sound disposal method is high-temperature incineration, which ensures the complete destruction of the organic molecule[1][7].
-
By adhering to this comprehensive guide, researchers can confidently manage this compound from procurement to disposal, ensuring personal safety, regulatory compliance, and environmental protection.
References
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7 [sigmaaldrich.com]
- 3. 3,3-BIS(CHLOROMETHYL)OXETANE CAS#: 78-71-7 [m.chemicalbook.com]
- 4. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bu.edu [bu.edu]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Mastering the Safe Handling of 3,3-Bis(chloromethyl)oxetane: A Procedural Guide
For Immediate Reference: This substance, 3,3-Bis(chloromethyl)oxetane (BCMO), is classified as an extremely hazardous substance. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is fatal if inhaled.[1][2] Strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals who handle 3,3-Bis(chloromethyl)oxetane. As Senior Application Scientists, our goal is to empower you with not just the "what," but the "why" behind each critical safety measure, fostering a culture of proactive safety and scientific integrity.
The Hazard at a Glance: Understanding the Risk
3,3-Bis(chloromethyl)oxetane is a chlorinated ether, a class of compounds that requires careful handling due to potential toxicity.[3][4] Its primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] The acute toxicity of this compound, particularly its potential to be fatal upon inhalation, necessitates robust engineering controls and a multi-layered approach to personal protective equipment (PPE).[2]
Key Hazards:
-
Acute Toxicity (Inhalation): Fatal if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4]
The Shield: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your primary line of defense against exposure. The following PPE is mandatory for all personnel handling 3,3-Bis(chloromethyl)oxetane.
Respiratory Protection: A Non-Negotiable
Given the high inhalation toxicity, an air-purifying respirator is essential.
-
Recommended Respirator: A full-facepiece respirator with an organic vapor (OV) cartridge is required.[7][8] For structurally similar compounds like bis-Chloromethyl ether, this level of protection is specified.[7]
-
Cartridge Change Schedule: Adhere to a strict cartridge change-out schedule based on the manufacturer's recommendations and your lab's specific usage patterns.
-
Fit Testing: All users of tight-fitting respirators must undergo and pass a qualitative or quantitative fit test annually.
Hand Protection: Choosing the Right Barrier
The choice of gloves is critical to prevent skin absorption. Nitrile gloves offer good resistance to chlorinated solvents for incidental contact, but for more prolonged handling, a more robust glove is necessary.[3][9]
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Nitrile | Good | Not Recommended | Provides adequate protection against splashes and brief contact with chlorinated solvents.[3][9] However, breakthrough can occur with prolonged exposure. |
| Butyl Rubber | Very Good | Recommended | Offers excellent resistance to a wide range of chemicals but may not perform as well against halogenated solvents.[10] |
| Viton™ | Excellent | Highly Recommended | Demonstrates exceptional resistance to chlorinated and aromatic solvents, making it a superior choice for handling 3,3-Bis(chloromethyl)oxetane.[4][6][11] |
Operational Directive: For tasks involving potential for significant splash or immersion, double gloving with a Viton™ or butyl rubber outer glove over a nitrile inner glove is recommended. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Body and Eye Protection
-
Laboratory Coat: A chemically resistant lab coat, fully buttoned, is required.
-
Eye Protection: Chemical splash goggles are mandatory, even when using a full-facepiece respirator, to provide an additional layer of protection.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
The Arena: Engineering Controls and Safe Handling Workflow
All work with 3,3-Bis(chloromethyl)oxetane must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Pre-Experiment Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before starting.
-
Post Signage: Clearly label the work area with a "High Toxicity" warning sign.
-
Review Emergency Procedures: Ensure you are familiar with the location and operation of the nearest safety shower and eyewash station.
Step-by-Step Handling Procedure
Caption: Workflow for Safe Handling of 3,3-Bis(chloromethyl)oxetane.
The Aftermath: Spill, Exposure, and Disposal Protocols
Emergency Procedures: Acting Swiftly and Safely
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. Call for emergency medical assistance. If breathing has stopped, perform artificial respiration if trained to do so. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal: A Responsible Conclusion
3,3-Bis(chloromethyl)oxetane and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container.
-
Waste Classification: This waste should be classified as a halogenated organic waste.[12][13]
-
Disposal Method: The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.[14]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[15][16]
By internalizing and rigorously applying these procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that groundbreaking research can proceed without compromising well-being.
References
- 1. worksafegear.com.au [worksafegear.com.au]
- 2. soscleanroom.com [soscleanroom.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. queensu.ca [queensu.ca]
- 9. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
